Trypanothione synthetase-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H52INO2 |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
cyclopentyl-[(3-methoxy-4-tetradecoxyphenyl)methyl]-dimethylazanium iodide |
InChI |
InChI=1S/C29H52NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-18-23-32-28-22-21-26(24-29(28)31-4)25-30(2,3)27-19-16-17-20-27;/h21-22,24,27H,5-20,23,25H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FEDGGSKFEWDCTE-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Trypanothione Synthetase Inhibitors: A Technical Guide
An In-depth Examination of the Discovery, Mechanism, and Experimental Protocols for Inhibitors of a Key Parasitic Enzyme.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Trypanothione (B104310) synthetase (TryS) is a critical enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for debilitating and often fatal diseases in humans, including Chagas disease, human African trypanosomiasis, and leishmaniasis.[1][2] This enzyme catalyzes the biosynthesis of trypanothione, a unique low molecular weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in mammalian hosts.[1][3] The absence of a functional equivalent in humans makes Trypanothione Synthetase an attractive and specific target for the development of new chemotherapeutic agents against these neglected tropical diseases.[4][5] This technical guide provides a comprehensive overview of the discovery and origin of various Trypanothione Synthetase inhibitors, detailing the experimental methodologies employed in their identification and characterization.
Discovery of Trypanothione Synthetase Inhibitors: A Multi-pronged Approach
The quest for potent and selective Trypanothione Synthetase inhibitors has been driven by a variety of strategies, ranging from large-scale screening of compound libraries to rational drug design.
High-Throughput Screening (HTS): HTS has been a cornerstone in the identification of novel TryS inhibitor scaffolds.[4] In one major campaign, a library of 51,624 compounds was screened against Trypanosoma brucei Trypanothione Synthetase (TbTryS), yielding several hits with IC50 values in the low micromolar range.[1][3] Another HTS assay developed for Leishmania major Trypanothione Synthetase (LmTryS) screened 35,040 compounds and identified novel inhibitors with IC50 values between 9 and 19 µM.[4]
In Silico Screening: Computational methods, including virtual screening and homology modeling, have been instrumental in identifying potential inhibitors from large compound databases, thereby accelerating the discovery process.[5][6] These in silico approaches predict the binding affinity of molecules to the enzyme's active site, allowing for the selection of promising candidates for subsequent in vitro testing.
Substrate and Transition-State Analogues: A rational design approach has focused on synthesizing molecules that mimic the substrates (glutathione and spermidine) or the transition state of the enzymatic reaction.[5] These analogues are designed to bind to the active site of TryS with high affinity, thereby blocking its function.[5]
Quantitative Data on Trypanothione Synthetase Inhibitors
The following tables summarize the inhibitory activities of various compounds against Trypanothione Synthetase from different trypanosomatid species.
| Compound/Scaffold | Target Species | IC50 (µM) | Reference |
| HTS Hits | |||
| Various drug-like molecules | Trypanosoma brucei | 1.2 - 36 | [1] |
| Novel structures from HTS | Leishmania major | 9 - 19 | [4] |
| Calmidazolium chloride | Multi-species | 2.6 - 13.8 | [1] |
| Ebselen | Multi-species | 2.6 - 13.8 | [1] |
| Paullone Derivatives | |||
| N5-substituted paullones | Leishmania spp. | 4.0 - 10.0 (EC50) | [5] |
| Other Identified Inhibitors | |||
| Phenyl-indazole derivative | Trypanosoma brucei | 0.14 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in the field of Trypanothione Synthetase inhibitor discovery.
High-Throughput Screening (HTS) Assay for TbTryS Inhibition
This protocol is adapted from a miniaturized 384-well plate format.[3]
1. Reagents and Materials:
- Recombinant Trypanosoma brucei Trypanothione Synthetase (TbTryS)
- ATP
- Spermidine (B129725) (SP)
- Glutathione (GSH)
- Compound library dissolved in DMSO
- Assay buffer (e.g., Tris-HCl with MgCl2)
- Detection reagent (e.g., a phosphate (B84403) quantification kit to measure ADP production)
- 384-well microplates
2. Assay Procedure:
- Dispense a small volume (e.g., 100 nL) of test compounds into the wells of a 384-well plate.
- Add TbTryS enzyme solution to each well and pre-incubate with the compounds for 1 hour. This step is designed to favor the detection of slow-binding inhibitors.[3]
- Initiate the enzymatic reaction by adding a substrate mix containing ATP (150 µM), spermidine (2 mM), and glutathione (150 µM). These concentrations are near-physiological and are chosen not to interfere with the colorimetric detection.[3]
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
- Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the enzyme activity.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of inhibition for each compound relative to control wells (with and without enzyme).
3. Hit Confirmation and IC50 Determination:
- "True-hit" compounds are re-tested to confirm their activity.
- Dose-response curves are generated by testing the confirmed hits at multiple concentrations to determine their half-maximal inhibitory concentration (IC50).
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental processes are essential for a clear understanding of the complex relationships and steps involved.
Trypanothione Biosynthesis Pathway
The synthesis of trypanothione is a two-step process catalyzed by Trypanothione Synthetase.[5][7]
Caption: The two-step enzymatic synthesis of trypanothione from glutathione and spermidine.
Workflow for Trypanothione Synthetase Inhibitor Discovery
The process of discovering and validating novel TryS inhibitors typically follows a structured workflow.
Caption: A generalized workflow for the discovery and development of TryS inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Trypanothione Synthetase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Trypanothione synthetase-IN-4" did not yield specific results in the conducted literature search. This suggests it may be a novel, non-publicly disclosed, or internal designation. This guide, therefore, provides a comprehensive overview of the mechanism of action of well-characterized inhibitors of Trypanothione (B104310) Synthetase (TryS), a critical enzyme in trypanosomatid parasites. The principles, experimental protocols, and data presented herein are representative of the field and can serve as a robust framework for understanding the action of novel TryS inhibitors.
Introduction: The Role of Trypanothione Synthetase in Trypanosomatids
Trypanosomatids, a group of protozoan parasites responsible for diseases like Leishmaniasis, Chagas disease, and Human African Trypanosomiasis, possess a unique thiol metabolism that is absent in their mammalian hosts.[1][2] This metabolic pathway is centered around the dithiol trypanothione [N¹,N⁸-bis(glutathionyl)spermidine], which is synthesized by the enzyme Trypanothione Synthetase (TryS).[2][3] Trypanothione is essential for the parasite's survival, playing a crucial role in redox homeostasis, detoxification of xenobiotics, and the synthesis of DNA precursors.[1][4] The absence of this pathway in humans makes TryS an attractive target for the development of new anti-parasitic drugs.[1][2][5]
TryS catalyzes the two-step, ATP-dependent synthesis of trypanothione from two molecules of glutathione (B108866) and one molecule of spermidine (B129725).[6][7] The enzyme itself is a bifunctional protein with both synthetase and amidase activities.[8][9] The synthetase domain belongs to the ATP-grasp superfamily of ligases, while the N-terminal amidase domain is a papain-like cysteine peptidase.[3][9][10]
General Mechanism of Action of Trypanothione Synthetase
The synthesis of trypanothione by TryS proceeds through a two-step ligation reaction:
-
Formation of Glutathionylspermidine (B10777622) (Gsp): In the first step, TryS catalyzes the ATP-dependent conjugation of a glutathione molecule to a spermidine molecule, forming the intermediate glutathionylspermidine.[7]
-
Formation of Trypanothione: Subsequently, a second glutathione molecule is ligated to glutathionylspermidine, yielding the final product, trypanothione.[7]
The proposed catalytic mechanism for the synthetase activity involves the formation of a ternary complex between the enzyme, Mg2+-ATP, and glutathione.[5][11] Glutathione is then activated by ATP to form a glutathionyl phosphate (B84403) intermediate, with the subsequent release of ADP.[5][11] This activated intermediate then reacts with spermidine or glutathionylspermidine to form the final products.[5][11]
Mechanism of Action of Trypanothione Synthetase Inhibitors
The inhibition of TryS disrupts the trypanothione-based redox system, leading to an accumulation of reactive oxygen species and ultimately parasite death.[12][13] Several classes of TryS inhibitors have been identified, each with a distinct mechanism of action.
Competitive Inhibitors
Competitive inhibitors bind to the active site of TryS and compete with the natural substrates (glutathione, spermidine, or ATP). For example, phosphinopeptide analogues have been reported to act as competitive inhibitors with respect to glutathione.[2]
Non-competitive Inhibitors
Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[3] An example is a singleton compound containing an adamantine moiety, which was found to be a non-covalent, non-competitive inhibitor with respect to all substrates.[3]
Irreversible Inhibitors
Irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it. Ebselen, for instance, has been shown to be a slow-binding, irreversible inhibitor of TryS, modifying a highly conserved cysteine residue within the synthetase domain.[14]
Quantitative Data for Trypanothione Synthetase Inhibitors
The following table summarizes the inhibitory activities of several reported TryS inhibitors against the enzyme from different trypanosomatid species.
| Inhibitor | Target Species | IC50 (µM) | Inhibition Mechanism | Reference |
| Paullone Analogues | Leishmania infantum | [2] | ||
| MOL2008 | 0.8 ± 0.1 | [2] | ||
| FS-554 | 1.5 ± 0.2 | [2] | ||
| Calmidazolium chloride | Trypanosoma brucei | 2.6 - 13.8 | [14] | |
| Leishmania infantum | [14] | |||
| Trypanosoma cruzi | [14] | |||
| Ebselen | Trypanosoma brucei | 2.6 - 13.8 | Irreversible, slow-binding | [14] |
| Leishmania infantum | [14] | |||
| Trypanosoma cruzi | [14] | |||
| Adamantine Singleton | Trypanosoma brucei | 1.2 | Non-covalent, non-competitive | [3] |
Experimental Protocols
Trypanothione Synthetase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against TryS.
Objective: To measure the IC50 value of a test compound against recombinant TryS.
Materials:
-
Recombinant Trypanothione Synthetase (e.g., from T. brucei)
-
Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT
-
Substrates: Glutathione (GSH), Spermidine, ATP
-
Detecting Reagent: e.g., a phosphate detection kit to measure the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Test compound dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant TryS enzyme, and the test compound at various concentrations.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (GSH, spermidine, and ATP).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution provided in the detection kit).
-
Add the detecting reagent to measure the amount of Pi produced.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Kinetic Analysis of Inhibition Mechanism
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of a TryS inhibitor.
Procedure:
-
Perform the TryS inhibition assay as described above.
-
Vary the concentration of one substrate (e.g., GSH) while keeping the concentrations of the other substrates constant.
-
Repeat this for a range of fixed concentrations of the inhibitor.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
Visualizations
Signaling Pathways and Workflows
Caption: Biosynthesis of trypanothione by TryS and its inhibition.
Caption: Experimental workflow for a TryS inhibition assay.
Caption: The trypanothione redox cycle and consequences of TryS inhibition.
References
- 1. Enzymes of the trypanothione metabolism as targets for antitrypanosomal drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Trypanothione Synthetase-IN-4 and its Activity Against Leishmania infantum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The emergence of drug resistance and the toxicity of current therapies necessitate the discovery of novel therapeutic agents. The trypanothione (B104310) redox system, unique to these parasites and absent in their mammalian hosts, presents a promising avenue for drug development. A key enzyme in this system is Trypanothione Synthetase (TryS), which is essential for the survival of the parasite. This technical guide provides a comprehensive overview of a specific inhibitor, Trypanothione synthetase-IN-4, and its activity against Leishmania infantum, the causative agent of visceral leishmaniasis. This document details the inhibitor's chemical properties, summarizes its biological activity in a structured format, outlines the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Trypanothione Synthetase in Leishmania infantum
Leishmania infantum parasites possess a unique thiol metabolism centered around the molecule trypanothione [N1,N8-bis(glutathionyl)spermidine]. Trypanothione is synthesized by the enzyme Trypanothione Synthetase (TryS) in a two-step ATP-dependent reaction from glutathione (B108866) and spermidine (B129725). This molecule is maintained in its reduced form by the NADPH-dependent enzyme trypanothione reductase and is crucial for defending the parasite against oxidative stress, particularly the reactive oxygen species produced by host macrophages during infection. The absence of the trypanothione system in humans makes TryS an attractive and specific target for the development of new antileishmanial drugs.
This compound: An Inhibitor of L. infantum TryS
This compound is an inhibitor of L. infantum Trypanothione Synthetase (LiTryS). Its inhibitory activity is dependent on the concentration of the polyamine substrate.
Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Structure |
|
| Molecular Formula | Not available |
| Molecular Weight | Not available |
| CAS Number | Not available |
| IUPAC Name | Not available |
Biological Activity
This compound has demonstrated potent activity against both the isolated L. infantum TryS enzyme and the parasite itself, exhibiting promising antileishmanial effects.
Table 2: In Vitro Activity of this compound against L. infantum
| Parameter | Substrate/Cell Type | Value | Reference |
| IC50 | LiTryS (ATP as substrate) | 7.3 µM | [1] |
| IC50 | LiTryS (GSH as substrate) | 7.8 µM | [1] |
| IC50 | LiTryS (Spermidine as substrate) | 5.5 µM | [1] |
| EC50 | L. infantum axenic amastigotes | 0.4 µM | [1] |
| EC50 | L. infantum intracellular amastigotes | 0.6 µM | [1] |
| Selectivity Index | (CC50 on mammalian cells) / (EC50 on intracellular amastigotes) | 35 | [1] |
Experimental Protocols
The following sections detail the generalized protocols for the key experiments used to characterize the activity of this compound.
Leishmania infantum Trypanothione Synthetase (LiTryS) Inhibition Assay
This colorimetric assay measures the activity of LiTryS by quantifying the inorganic phosphate (B84403) produced from the hydrolysis of ATP during the synthesis of trypanothione.
Materials:
-
Recombinant L. infantum Trypanothione Synthetase (LiTryS)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl2 and KCl)
-
This compound
-
Malachite Green reagent
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, GSH, and spermidine at their desired concentrations.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include appropriate controls (no inhibitor, no enzyme).
-
Initiate the enzymatic reaction by adding LiTryS to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the data on a dose-response curve.
Antileishmanial Activity Assay against L. infantum Amastigotes
This assay determines the efficacy of the inhibitor against the clinically relevant intracellular amastigote stage of the parasite.
Materials:
-
L. infantum promastigotes
-
Macrophage cell line (e.g., THP-1 or primary macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with FBS)
-
This compound
-
Reference drug (e.g., Amphotericin B)
-
Giemsa stain or a fluorescent DNA dye (e.g., DAPI)
-
96-well cell culture plates
-
Microscope (light or fluorescence)
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Infect the adherent macrophages with L. infantum promastigotes at a defined parasite-to-cell ratio.
-
Incubate the infected cells to allow for the transformation of promastigotes into intracellular amastigotes.
-
Remove extracellular parasites by washing.
-
Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls (untreated infected cells, reference drug).
-
Incubate the plates for 72 hours.
-
Fix and stain the cells with Giemsa or a fluorescent dye.
-
Determine the number of amastigotes per macrophage by microscopy.
-
Calculate the percentage of infection reduction for each inhibitor concentration and determine the EC50 value.
Cytotoxicity Assay and Selectivity Index Determination
This assay assesses the toxicity of the inhibitor against a mammalian cell line to determine its therapeutic window.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293T, or the same macrophage line used in the antileishmanial assay)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTS, MTT, or resazurin)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere.
-
Add serial dilutions of this compound to the cells. Include appropriate controls (untreated cells).
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration and determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to the antileishmanial EC50.
Signaling Pathways and Experimental Workflows
Trypanothione Biosynthesis Pathway and Inhibition
The following diagram illustrates the two-step synthesis of trypanothione from glutathione and spermidine, catalyzed by Trypanothione Synthetase, and the point of inhibition by this compound.
Caption: Inhibition of Trypanothione Synthetase by this compound.
Experimental Workflow for Inhibitor Characterization
The diagram below outlines a typical workflow for the discovery and characterization of a Trypanothione Synthetase inhibitor like this compound.
Caption: Workflow for the identification and characterization of a TryS inhibitor.
Conclusion
This compound is a potent inhibitor of Leishmania infantum Trypanothione Synthetase with significant antileishmanial activity against the clinically relevant amastigote stage of the parasite and a favorable selectivity index. The unique and essential nature of the trypanothione pathway in Leishmania parasites validates TryS as a compelling target for drug discovery. Further investigation into the mechanism of action and optimization of the chemical scaffold of this compound could lead to the development of novel and effective treatments for visceral leishmaniasis. This guide provides a foundational resource for researchers dedicated to advancing the field of antileishmanial drug discovery.
References
Structure-Activity Relationship of Trypanothione Synthetase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, including the causative agents of human African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania species).[1][2][3] This enzyme catalyzes the biosynthesis of trypanothione, a unique low-molecular-weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in mammals.[4][5] The absence of a homologous enzyme in humans makes TryS an attractive and validated target for the development of novel anti-parasitic drugs.[2][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of TryS inhibitors, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
The Trypanothione Pathway and the Role of Trypanothione Synthetase
The trypanothione system is central to the parasite's defense against oxidative stress and is essential for its survival.[2][3] Trypanothione synthetase catalyzes the two-step, ATP-dependent synthesis of trypanothione from glutathione and spermidine (B129725).[4][6] The pathway is initiated by the conjugation of one molecule of glutathione to spermidine, forming glutathionylspermidine, which is then followed by the addition of a second glutathione molecule to create trypanothione.[4][6]
Inhibitor Classes and Structure-Activity Relationships
Several classes of small molecules have been identified as inhibitors of Trypanothione Synthetase. The following sections summarize the key SAR findings for some of the most promising scaffolds.
Paullone Derivatives
Paullones, a class of indolo[3,2-d][1]benzazepin-6(5H)-ones, have been investigated as potent inhibitors of TryS.[7][8] SAR studies have revealed that substitutions at the N5, C3, and C9 positions significantly influence their inhibitory activity.[6]
-
N5-Position: The addition of an N-[2-(methylamino)ethyl]acetamide side chain at the N5-position of 9-trifluoromethylpaullone and 3-chlorokenpaullone has been shown to increase the inhibitory activity against L. infantum TryS.[6]
-
C3 and C9 Positions: The incorporation of chloro and bromo atoms at the C3 and C9 positions, respectively, gives rise to chlorokenpaullone, a more potent derivative.[7]
| Compound ID | Scaffold | Substituents | Target Organism | IC50 (nM) | EC50 (µM) | Selectivity Index (SI) |
| 1 | 9-Trifluoromethylpaullone | N5: N-[2-(methylamino)ethyl]acetamide | L. infantum | 350 | 112.3 | <10 |
| 2 | 3-Chlorokenpaullone | N5: N-[2-(methylamino)ethyl]acetamide | L. infantum | 150 | 12.6 | <10 |
| 2 | 3-Chlorokenpaullone | N5: N-[2-(methylamino)ethyl]acetamide | T. brucei | - | 4.3 | - |
| 1 | 9-Trifluoromethylpaullone | N5: N-[2-(methylamino)ethyl]acetamide | T. brucei | - | 8.3 | - |
Data compiled from multiple sources.[6][8]
Indazole Derivatives
Indazole-based compounds have emerged as another promising class of TryS inhibitors.[6][9] A notable example is an indazole derivative that exhibited an IC50 of 140 nM against T. brucei TryS and an EC50 of 5.1 µM against the parasite.[6] Treatment of T. brucei with this compound led to a decrease in intracellular trypanothione levels and an increase in glutathione, confirming its on-target activity.[6]
| Compound ID | Scaffold | Target Organism | IC50 (nM) | EC50 (µM) |
| 4 | Phenyl-indazole derivative | T. brucei | 140 | 5.1 |
Data from a 2022 study.[6]
High-Throughput Screening Hits
Large-scale high-throughput screening (HTS) campaigns have identified several novel scaffolds with inhibitory activity against TryS.[1][5][10] These efforts have led to the discovery of compounds with micromolar to sub-micromolar inhibitory constants.
A screening of over 50,000 compounds identified several hits that were active against TryS from T. brucei, T. cruzi, and L. infantum.[1][11] Notably, Ebselen was identified as a slow-binding, irreversible inhibitor that modifies a conserved cysteine residue in the synthetase domain.[10][11] Another potent hit was a singleton containing an adamantine moiety that exhibited non-covalent, non-competitive inhibition.[10]
| Compound Class/ID | Target Organism(s) | IC50 Range (µM) | Key Features |
| Calmidazolium chloride | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | Multi-species activity |
| Ebselen | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | Slow-binding, irreversible, covalent modification |
| Carboxy piperidine (B6355638) amide | T. brucei | 1.2 - 36 | Novel scaffold |
| Amide methyl thiazole (B1198619) phenyl | T. brucei | 1.2 - 36 | Novel scaffold |
| Adamantine-containing singleton | T. brucei | - | Non-covalent, non-competitive |
Data from a 2022 high-throughput screening study.[1][11]
Experimental Protocols
In Vitro Trypanothione Synthetase Inhibition Assay
This protocol is a generalized procedure based on commonly used methods for measuring TryS inhibition.[1][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant Trypanothione Synthetase.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the ATP-dependent synthesis of trypanothione. The amount of Pi is quantified using a malachite green-based colorimetric reagent.
Materials:
-
Recombinant Trypanothione Synthetase (from T. brucei, L. major, etc.)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
BIOMOL GREEN™ reagent or similar malachite green-based reagent
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing ATP, glutathione, and spermidine in the assay buffer. The final concentrations should be at or near the Km values for each substrate (e.g., 150 µM ATP, 150 µM GSH, 2 mM spermidine).[5]
-
Add 1 µL of the test compound at various concentrations (or DMSO as a control) to the wells of a 384-well plate.
-
Add the recombinant TryS enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 60 minutes) to allow for potential slow-binding inhibition.[5]
-
Initiate the enzymatic reaction by adding 5 µL of the substrate reaction mixture to each well.
-
Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).[5]
-
Stop the reaction by adding 60 µL of BIOMOL GREEN™ reagent.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
In Vitro Anti-parasitic Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against the growth of trypanosomatid parasites.
Principle: This assay measures the viability of parasites after incubation with the test compound. Parasite viability can be assessed using various methods, such as fluorescent protein expression (e.g., tdTomato), resazurin-based assays (alamarBlue), or SYBR Green I for DNA quantification.
Materials:
-
Trypanosomatid parasite culture (e.g., T. brucei bloodstream forms, L. major promastigotes, or T. cruzi epimastigotes)
-
Appropriate culture medium
-
Test compounds dissolved in DMSO
-
96- or 384-well microplates
-
A fluorescent plate reader or spectrophotometer
Procedure:
-
Seed the parasites at a suitable density in the wells of a microplate containing fresh culture medium.
-
Add the test compounds at various concentrations to the wells. Include a no-drug control (DMSO only) and a positive control drug (e.g., benznidazole (B1666585) for T. cruzi).
-
Incubate the plates under appropriate conditions for the specific parasite strain and life cycle stage (e.g., 37°C, 5% CO2 for T. brucei bloodstream forms).
-
After a defined incubation period (e.g., 72 hours), assess parasite viability.
-
For fluorescently tagged parasites: Measure the fluorescence intensity.
-
For resazurin-based assays: Add resazurin (B115843) solution and incubate for a few hours, then measure the fluorescence of the reduced product (resorufin).
-
-
Calculate the percentage of growth inhibition for each compound concentration relative to the no-drug control.
-
Determine the EC50 value by fitting the dose-response data to a suitable equation.
Host Cell Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a test compound on a mammalian cell line and to calculate the selectivity index (SI).
Principle: This assay is similar to the anti-parasitic activity assay but uses a mammalian cell line (e.g., HEK293, HepG2, or macrophages) to assess the compound's toxicity to host cells.
Procedure:
-
Seed the mammalian cells in a microplate and allow them to adhere overnight.
-
Add the test compounds at the same concentrations used in the anti-parasitic assay.
-
Incubate the plates for a duration comparable to the anti-parasitic assay.
-
Assess cell viability using a suitable method (e.g., resazurin assay, MTT assay, or CellTiter-Glo).
-
Calculate the half-maximal cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity for the parasite over the host cells.
Conclusion
Trypanothione synthetase remains a highly promising target for the development of new drugs against trypanosomatid infections. The diverse chemical scaffolds that have been shown to inhibit this enzyme, including paullones, indazole derivatives, and various hits from HTS campaigns, provide a solid foundation for further medicinal chemistry efforts. The detailed structure-activity relationships and experimental protocols outlined in this guide are intended to facilitate the rational design and evaluation of novel, potent, and selective TryS inhibitors. Future work should focus on optimizing the potency and selectivity of existing scaffolds, as well as exploring new chemical space to identify novel classes of inhibitors with improved drug-like properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Trypanosoma brucei trypanothione synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Targeting Trypanothione Synthetase for Leishmanicidal Drug Discovery
Disclaimer: No specific public domain information is available for a compound designated "Trypanothione synthetase-IN-4". This guide provides a comprehensive overview of Trypanothione (B104310) Synthetase (TryS) as a leishmanicidal drug target, utilizing data from known inhibitors to illustrate the core principles, experimental methodologies, and potential therapeutic strategies.
Introduction: Trypanothione Synthetase - A Vital Target in Leishmania
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, poses a significant global health threat. The parasite's unique thiol metabolism, which is absent in humans, presents a promising avenue for the development of selective therapies. Central to this metabolic pathway is the trypanothione redox system, which protects the parasite from oxidative stress. Trypanothione synthetase (TryS) is a key enzyme in this system, responsible for the biosynthesis of trypanothione, a molecule essential for the parasite's survival.[1][2]
Trypanothione is a unique dithiol formed by the conjugation of two glutathione (B108866) molecules with one molecule of spermidine.[3] This process is catalyzed by TryS in two sequential ATP-dependent steps. The absence of this pathway in the mammalian host makes TryS an attractive and specific target for the development of novel leishmanicidal agents.[1] Inhibition of TryS disrupts the parasite's ability to counteract oxidative damage, leading to cell death.
Mechanism of Action of Trypanothione Synthetase Inhibitors
The primary mechanism of action for TryS inhibitors is the disruption of the trypanothione biosynthesis pathway. By blocking the active site of TryS, these inhibitors prevent the synthesis of trypanothione. This leads to an accumulation of reactive oxygen species (ROS) within the parasite, causing damage to cellular components such as DNA, proteins, and lipids. Ultimately, this oxidative stress overwhelms the parasite's defense mechanisms, inducing apoptosis and cell death.
Caption: Mechanism of action of a Trypanothione Synthetase inhibitor.
Quantitative Data for Known Trypanothione Synthetase Inhibitors
Several classes of TryS inhibitors have been identified through high-throughput screening and rational drug design. The following tables summarize the inhibitory activity of representative compounds against the TryS enzyme and Leishmania parasites.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| TS001 | Leishmania major TryS (LmTryS) | 9 - 19 | [1] |
| Paullone Derivative (MOL2008) | Leishmania infantum TryS (LiTryS) | 0.14 ± 0.03 | [4] |
| Paullone Derivative (FS-554) | Leishmania infantum TryS (LiTryS) | 0.32 ± 0.73 | [4] |
| Phenyl-indazole derivative | Trypanosoma cruzi TryS (TcTryS) | ~10 | [5] |
| Phenyl-tetrazole derivative | Trypanosoma cruzi TryS (TcTryS) | ~5 | [5] |
| Phenyl-thiazole derivative | Trypanosoma cruzi TryS (TcTryS) | ~8 | [5] |
Table 1: In vitro inhibitory activity of selected compounds against Trypanothione Synthetase.
| Compound ID | Leishmania Species | Parasite Stage | EC50 (µM) | Selectivity Index (SI) | Reference |
| TS001 | L. major | Promastigote | 17 | Not Reported | [1] |
| TS001 | L. donovani | Promastigote | 26 | Not Reported | [1] |
| Compound 5 | L. infantum | Intracellular Amastigote | 0.6 | 35 | [6] |
Table 2: Leishmanicidal activity of selected Trypanothione Synthetase inhibitors.
Experimental Protocols
The discovery and validation of TryS inhibitors involve a series of well-defined experimental procedures.
Expression and Purification of Recombinant Trypanothione Synthetase
-
Gene Cloning: The gene encoding TryS from the target Leishmania species is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Purification: Bacterial cells are harvested and lysed. The recombinant TryS is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
High-Throughput Screening (HTS) for TryS Inhibitors
A robust HTS assay is crucial for screening large compound libraries to identify potential TryS inhibitors.
Caption: High-throughput screening workflow for TryS inhibitors.
Assay Principle: The assay typically measures the production of ADP, a product of the TryS-catalyzed reaction. This can be done using a coupled enzyme system where the ADP produced is used to generate a detectable signal (e.g., luminescence or fluorescence).
Protocol Outline:
-
Recombinant TryS, substrates (glutathione, spermidine, ATP), and the detection reagents are added to the wells of a microtiter plate.
-
Test compounds from a chemical library are added to the wells.
-
The reaction is incubated at a specific temperature for a set period.
-
The signal is measured using a plate reader.
-
Compounds that show significant inhibition of the signal are selected as "hits".
In Vitro Leishmanicidal Activity Assays
Promastigote Viability Assay:
-
Leishmania promastigotes are cultured in appropriate media.
-
The parasites are seeded into 96-well plates.
-
Test compounds are added at various concentrations.
-
After incubation (typically 72 hours), a viability reagent (e.g., resazurin) is added.
-
The fluorescence or absorbance is measured to determine the percentage of viable parasites.
-
The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.
Amastigote Viability Assay:
-
A suitable host cell line (e.g., macrophages) is infected with Leishmania promastigotes, which differentiate into amastigotes.
-
Non-internalized parasites are removed.
-
Test compounds are added to the infected cells.
-
After incubation, the cells are fixed and stained.
-
The number of amastigotes per host cell is determined by microscopy.
-
The EC50 is calculated based on the reduction in the number of intracellular amastigotes.
Signaling Pathways and Downstream Effects
Inhibition of Trypanothione Synthetase initiates a cascade of events within the parasite, ultimately leading to its demise.
Caption: Signaling pathway following Trypanothione Synthetase inhibition.
The depletion of trypanothione disrupts the parasite's ability to detoxify reactive oxygen species generated during metabolic processes and by the host's immune response. This leads to a state of severe oxidative stress, causing widespread damage to vital cellular components and triggering programmed cell death pathways.
Conclusion
Trypanothione Synthetase remains a highly promising and validated target for the development of new leishmanicidal drugs. Its essential role in the parasite's unique redox metabolism, coupled with its absence in the human host, provides a clear rationale for a targeted therapeutic approach. The identification and optimization of potent and selective TryS inhibitors, exemplified by the compounds discussed in this guide, represent a critical step towards novel and effective treatments for leishmaniasis. Further research focusing on the development of drug-like molecules targeting TryS is warranted to address the urgent need for new therapies against this neglected tropical disease.
References
- 1. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypanothione - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of Polyamine Substrate in Trypanothione Synthetase-IN-4 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis, Chagas disease, and African sleeping sickness. This enzyme catalyzes the biosynthesis of trypanothione, a unique dithiol that replaces the glutathione (B108866)/glutathione reductase system found in host organisms. The absence of a TryS homolog in humans and its essentiality for parasite survival make it a promising target for the development of novel anti-parasitic drugs.
Trypanothione is synthesized in a two-step, ATP-dependent reaction from two molecules of glutathione (GSH) and one molecule of the polyamine spermidine (B129725). The bifunctional nature of TryS allows it to first synthesize glutathionylspermidine (B10777622) (Gsp) from GSH and spermidine, and then ligate a second GSH molecule to Gsp to form trypanothione.
This technical guide focuses on the activity of "Trypanothione synthetase-IN-4" (IN-4), an inhibitor of Leishmania infantum Trypanothione synthetase (LiTryS). A critical aspect of IN-4's inhibitory action is its dependence on the concentration of the polyamine substrate, spermidine. Understanding this relationship is paramount for the rational design and optimization of more potent and selective TryS inhibitors.
Data Presentation: Quantitative Analysis of this compound
The inhibitory activity of IN-4 has been characterized against L. infantum TryS and the parasite itself. The following tables summarize the available quantitative data.
| Parameter | Value (µM) | Substrate Conditions | Reference |
| IC50 vs. LiTryS (ATP) | 7.3 | Saturating GSH and Spermidine | [1] |
| IC50 vs. LiTryS (GSH) | 7.8 | Saturating ATP and Spermidine | [1] |
| IC50 vs. LiTryS (Spermidine) | 5.5 | Saturating ATP and GSH | [1] |
Table 1: In vitro inhibitory activity of this compound against L. infantum Trypanothione synthetase (LiTryS) with respect to its three substrates.
| Parameter | Value (µM) | Organism/Stage | Incubation Time | Reference |
| EC50 | 0.4 | L. infantum axenic amastigotes | 24 h | [1] |
| EC50 | 0.6 | L. infantum intracellular amastigotes | 72 h | [1] |
| Selectivity Index | 35.5 | - | - | [1] |
Table 2: Anti-leishmanial activity of this compound.
The Role of the Polyamine Substrate in Inhibition by IN-4
The inhibitory activity of IN-4 is dependent on the concentration of the polyamine substrate, spermidine. While the precise kinetic mechanism of inhibition for IN-4 has not been explicitly detailed in the available literature, the dependence on the polyamine substrate concentration suggests several possibilities for its mode of action with respect to spermidine: competitive, non-competitive, uncompetitive, or mixed inhibition. For other inhibitors of TryS, a competitive mode of inhibition with respect to the polyamine substrate has been observed, where the inhibitor binds to the same site as spermidine. However, for another compound, a competitive mechanism was ruled out, indicating that the interaction is more complex.
To fully characterize the role of the polyamine substrate in the activity of IN-4, a detailed kinetic analysis is required. This would involve measuring the initial reaction rates of LiTryS at various concentrations of spermidine and IN-4, while keeping the concentrations of ATP and GSH constant and saturating. The resulting data can be plotted using methods such as the Lineweaver-Burk plot to elucidate the specific type of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: Expression and Purification of Recombinant L. infantum Trypanothione Synthetase
-
Gene Cloning and Expression Vector: The gene encoding for L. infantum TryS is cloned into a suitable bacterial expression vector (e.g., pET series) with a hexahistidine (6xHis) tag to facilitate purification.
-
Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.
-
Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble 6xHis-tagged LiTryS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM). The recombinant LiTryS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.
Protocol 2: In Vitro Trypanothione Synthetase Activity Assay (Spectrophotometric)
This protocol is a continuous spectrophotometric assay that couples the production of ADP from the TryS reaction to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
2 mM phosphoenolpyruvate
-
0.3 mM NADH
-
5 units/mL pyruvate (B1213749) kinase
-
10 units/mL lactate (B86563) dehydrogenase
-
Saturating concentrations of two of the three TryS substrates (e.g., 5 mM GSH, 2 mM ATP). The concentration of the variable substrate (e.g., spermidine) will be varied.
-
A fixed concentration of purified recombinant LiTryS.
-
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 1% in all wells). Include control wells with DMSO only.
-
Initiation and Measurement: Initiate the reaction by adding the variable substrate. Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the TryS activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the IC50 value of IN-4 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Kinetic Analysis of Inhibition
To determine the mechanism of inhibition with respect to the polyamine substrate:
-
Varying Substrate and Inhibitor Concentrations: Perform the spectrophotometric assay as described in Protocol 2. Set up a matrix of reactions where the concentration of spermidine is varied (e.g., from 0.1 to 10 times its Km value) at several fixed concentrations of IN-4 (e.g., 0, 0.5x, 1x, and 2x its IC50 value). Keep the concentrations of ATP and GSH constant and saturating.
-
Data Plotting: Plot the initial reaction velocities against the substrate concentrations to generate Michaelis-Menten plots for each inhibitor concentration.
-
Lineweaver-Burk Plot: Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[spermidine]).
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are affected).
-
-
Determination of Ki: The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of Trypanothione catalyzed by Trypanothione Synthetase.
References
Target Validation of Trypanothione Synthetase in Leishmania: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and complex administration routes. The unique trypanothione-based redox system of Leishmania parasites, absent in their mammalian hosts, presents a compelling avenue for the development of novel, selective chemotherapeutics. At the heart of this pathway lies Trypanothione (B104310) Synthetase (TryS), an essential enzyme for the parasite's survival. This technical guide provides a comprehensive overview of the validation of TryS as a drug target in Leishmania, with a specific focus on the inhibitory compound "Trypanothione synthetase-IN-4". We present collated quantitative data for TryS inhibitors, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows to empower researchers in the field of anti-leishmanial drug discovery.
Introduction: The Trypanothione Pathway - An Achilles' Heel for Leishmania
Leishmania parasites are exposed to significant oxidative stress within their mammalian host, primarily from reactive oxygen species (ROS) generated by macrophages as a first line of defense. Unlike mammals, who rely on a glutathione (B108866)/glutathione reductase system, Leishmania has evolved a unique and essential redox defense mechanism centered around the dithiol trypanothione (T(SH)₂). This molecule is synthesized and maintained by a cascade of enzymes, with Trypanothione Synthetase (TryS) playing a pivotal role.[1]
TryS (EC 6.3.1.9) catalyzes the two-step, ATP-dependent synthesis of trypanothione from two molecules of glutathione and one molecule of spermidine (B129725).[2][3] Its essentiality for parasite viability, coupled with its absence in humans, makes it a prime target for the development of selective inhibitors.[3]
Quantitative Analysis of Trypanothione Synthetase Inhibitors
A critical aspect of target validation is the quantitative assessment of inhibitor potency. The following tables summarize the in vitro and cellular activity of "this compound" and other notable TryS inhibitors against Leishmania species.
Table 1: In Vitro Enzymatic Inhibition of Leishmania Trypanothione Synthetase
| Compound/Inhibitor | Leishmania Species | IC₅₀ (µM) | Inhibition Type | Reference |
| This compound | L. infantum | 7.3 (vs ATP) | - | MedChemExpress |
| 7.8 (vs GSH) | ||||
| 5.5 (vs Spermidine) | ||||
| Paullone Derivative (MOL2008) | L. infantum | 0.14 ± 0.03 | - | ResearchGate |
| Paullone Derivative (FS-554) | L. infantum | 0.32 ± 0.73 | - | ResearchGate |
| Phenyl-indazole derivative | T. brucei | 0.14 | - | [2] |
| Conessine | - | - | - | [4] |
| Cynaropicrin | - | - | - | [4] |
Table 2: Anti-leishmanial Activity of Trypanothione Synthetase Inhibitors
| Compound/Inhibitor | Leishmania Species | Assay Type | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | L. infantum | Axenic Amastigotes | 0.4 | 35.5 | MedChemExpress |
| L. infantum | Intracellular Amastigotes | 0.6 | 35.5 | MedChemExpress | |
| Paullone Derivative (1) | L. infantum | Promastigotes | 112.3 | - | [2] |
| Paullone Derivative (2) | L. infantum | Promastigotes | 12.6 | - | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding of the target validation workflow. The following diagrams, generated using the DOT language, illustrate the Trypanothione metabolism pathway and a general workflow for inhibitor screening.
Caption: The Trypanothione metabolism pathway in Leishmania.
Caption: A generalized workflow for screening and validating Trypanothione Synthetase inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the validation of Trypanothione Synthetase inhibitors.
Recombinant Trypanothione Synthetase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of TryS.
Materials:
-
Recombinant Leishmania Trypanothione Synthetase (purified)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, ATP, GSH, and spermidine at optimized concentrations.
-
Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the recombinant TryS to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Leishmania Promastigote Viability Assay
This assay assesses the effect of the inhibitor on the growth of the extracellular, flagellated form of the parasite.
Materials:
-
Leishmania promastigotes (e.g., L. infantum) in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)
-
Test compound dissolved in DMSO
-
Resazurin-based viability reagent (e.g., AlamarBlue) or MTT
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Seed Leishmania promastigotes into the wells of a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control anti-leishmanial drug.
-
Incubate the plate at the appropriate temperature for promastigote culture (e.g., 26°C) for 48-72 hours.
-
Add the viability reagent to each well and incubate for a further 4-24 hours.
-
Measure the fluorescence or absorbance, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition and determine the EC₅₀ value.
Macrophage-Amastigote Infection Assay
This assay evaluates the efficacy of the inhibitor against the clinically relevant intracellular, non-motile form of the parasite within host macrophages.
Materials:
-
Macrophage cell line (e.g., J774.A1 or THP-1)
-
Leishmania stationary-phase promastigotes or axenically grown amastigotes
-
Complete culture medium for macrophages
-
Test compound dissolved in DMSO
-
Giemsa stain or a fluorescent DNA stain (e.g., DAPI)
-
Microscope with imaging capabilities
Protocol:
-
Seed macrophages in a 96-well imaging plate and allow them to adhere.
-
Infect the adherent macrophages with Leishmania promastigotes or amastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophage).
-
Incubate to allow for parasite internalization.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing the test compound at various concentrations.
-
Incubate for 48-72 hours.
-
Fix and stain the cells with Giemsa or a fluorescent dye.
-
Image the plates and quantify the number of infected macrophages and the number of amastigotes per macrophage.
-
Calculate the percentage of infection inhibition and determine the EC₅₀ value. The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration against the host cell (CC₅₀) to the EC₅₀ against the intracellular amastigotes.
In Vivo Efficacy Study in a Murine Model of Leishmaniasis
This experiment assesses the therapeutic potential of the inhibitor in a living organism.
Materials:
-
BALB/c mice
-
Leishmania species for infection (e.g., L. donovani for visceral leishmaniasis, L. major for cutaneous leishmaniasis)
-
Test compound formulated for in vivo administration (e.g., in a suitable vehicle for oral or intraperitoneal delivery)
-
Positive control drug (e.g., miltefosine (B1683995) or amphotericin B)
-
Equipment for parasite quantification (e.g., for limiting dilution assay, qPCR, or bioluminescence imaging if using luciferase-expressing parasites)
Protocol:
-
Infect BALB/c mice with Leishmania parasites via the appropriate route (e.g., intravenous for visceral, subcutaneous for cutaneous).
-
Allow the infection to establish over a defined period.
-
Randomly assign mice to treatment groups: vehicle control, positive control, and test compound at various doses.
-
Administer the treatments for a specified duration and frequency.
-
At the end of the treatment period, euthanize the mice and harvest the relevant organs (e.g., liver and spleen for visceral, skin lesion for cutaneous).
-
Quantify the parasite burden in the harvested organs using methods such as Leishman-Donovan Units (LDU) calculation from Giemsa-stained tissue imprints, qPCR, or ex vivo imaging.
-
Compare the parasite load in the treated groups to the vehicle control group to determine the percentage of inhibition.
Conclusion and Future Directions
The data and protocols presented in this guide underscore the validity of Trypanothione Synthetase as a high-value drug target for the development of new anti-leishmanial therapies. The inhibitor "this compound" demonstrates potent and selective activity against Leishmania infantum, warranting further investigation. Future efforts should focus on lead optimization to improve pharmacokinetic and pharmacodynamic properties, as well as comprehensive in vivo studies to establish a clear path towards clinical development. The methodologies outlined herein provide a robust framework for the continued exploration of TryS inhibitors and their potential to address the unmet medical need in leishmaniasis.
References
Unveiling the Armamentarium: A Technical Guide to Trypanothione Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanothione (B104310) synthetase (TryS) stands as a linchpin in the redox metabolism of trypanosomatid parasites, organisms responsible for devastating diseases such as Chagas disease, leishmaniasis, and human African trypanosomiasis. The absence of a homologous enzyme in humans elevates TryS to a prime target for the development of novel chemotherapeutics. This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of inhibitors targeting this crucial enzyme. While the specific compound "Trypanothione synthetase-IN-4" is not publicly documented, this paper will focus on well-characterized inhibitors, offering a foundational understanding for researchers in the field. We will delve into the chemical characteristics of prominent inhibitor classes, present detailed experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways and experimental workflows.
Introduction: The Significance of Trypanothione Synthetase
Trypanosomatid parasites have evolved a unique thiol-based redox system centered around the molecule trypanothione [N1,N8-bis(glutathionyl)spermidine]. This system is functionally analogous to the glutathione (B108866) system in mammals but is structurally distinct. Trypanothione is synthesized by the enzyme trypanothione synthetase, which catalyzes the two-step ATP-dependent conjugation of two molecules of glutathione to one molecule of spermidine. This molecule is essential for the parasite's survival, playing a critical role in defense against oxidative stress, detoxification of xenobiotics, and the synthesis of DNA precursors. The indispensability of TryS for these parasites, coupled with its absence in their mammalian hosts, makes it an ideal and compelling target for selective drug design.
Chemical Properties of Trypanothione Synthetase Inhibitors
A variety of chemical scaffolds have been identified as inhibitors of trypanothione synthetase. This section summarizes the key chemical properties of three representative inhibitors: Ebselen, a paullone (B27933) derivative (MOL2008), and DDD86243. These compounds have been selected based on their potency and the availability of public data.
| Property | Ebselen | MOL2008 (a 3-chlorokenpaullone derivative) | DDD86243 |
| IUPAC Name | 2-phenyl-1,2-benzoselenazol-3-one[1] | 3-chloro-N-[2-(methylamino)ethyl]-6-oxo-5,6-dihydro-7H-indolo[3,2-d][2]benzazepine-9-carboxamide | 4-(4-(3,4-dichlorophenyl)thiazol-2-yl)piperazine-1-carboxamide |
| Molecular Formula | C13H9NOSe[1][2][3] | C21H19ClN4O2 (representative) | C14H12Cl2N4OS |
| Molecular Weight | 274.19 g/mol [1] | ~406.9 g/mol (representative) | 355.24 g/mol |
| SMILES String | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2[2] | O=C(NC(CCN(C)C)=O)C1=C(Cl)C=C2C(NC3=CC=CC=C3C2=C1)=O (representative structure) | Clc1ccc(cc1Cl)c2csc(n2)N3CCN(CC3)C(=O)N |
| Physical Appearance | White to yellow to green crystals or powder[2] | Not publicly available | Not publicly available |
| Melting Point | 179-184°C[2] | Not publicly available | Not publicly available |
Synthesis of Trypanothione Synthetase Inhibitors
The chemical synthesis of potent and selective inhibitors is a cornerstone of drug discovery programs targeting trypanothione synthetase. This section provides a representative synthesis protocol for Ebselen, a well-documented inhibitor.
Experimental Protocol: One-Pot Synthesis of Ebselen
This protocol is adapted from a reported efficient synthesis method.[2]
Materials:
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Selenium (Se) powder
-
Copper(II) bromide (CuBr2)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Lithiation: A solution of benzanilide in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, two equivalents of n-butyllithium in hexane are added dropwise, and the mixture is stirred for 1 hour at 0°C.
-
Selenation: Elemental selenium powder is added to the reaction mixture in one portion. The mixture is stirred at 0°C for an additional 2 hours.
-
Oxidative Cyclization: Two equivalents of anhydrous copper(II) bromide are added to the mixture. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched by the addition of 1M HCl. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield Ebselen as a crystalline solid.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental procedures is crucial for understanding the action and evaluation of trypanothione synthetase inhibitors. The following diagrams, generated using the DOT language, illustrate the trypanothione metabolic pathway and a general workflow for inhibitor screening.
The Trypanothione Metabolic Pathway and Inhibition
General Workflow for Trypanothione Synthetase Inhibitor Screening
Experimental Protocols: Enzyme Inhibition Assay
The evaluation of compound potency against trypanothione synthetase is a critical step in the drug discovery process. A common method is a colorimetric assay that measures the release of inorganic phosphate (B84403) during the ATP-dependent synthesis of trypanothione.
Protocol: Colorimetric Assay for Trypanothione Synthetase Activity
This protocol is a generalized procedure based on commonly used methods.
Materials:
-
Recombinant Trypanothione Synthetase (purified)
-
ATP (Adenosine 5'-triphosphate)
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control (no inhibitor).
-
Enzyme Addition: Add a pre-determined concentration of purified trypanothione synthetase to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates: ATP, glutathione, and spermidine.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate produced by adding the phosphate detection reagent.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Trypanothione synthetase remains a highly validated and promising target for the development of new drugs against trypanosomatid-borne diseases. This technical guide has provided a comprehensive overview of the chemical properties of known inhibitors, a detailed synthesis protocol for a representative compound, and a visual representation of the relevant biological pathways and experimental workflows. While the specific entity "this compound" remains elusive in public databases, the principles and data presented herein for other inhibitors provide a solid foundation for researchers and drug development professionals. Continued efforts in the discovery and optimization of novel TryS inhibitors are crucial in the global fight against these neglected tropical diseases.
References
The Lynchpin of Parasite Survival: A Technical Guide to the Biological Significance of Inhibiting Trypanothione Synthetase
For Immediate Release
[City, State] – In the ongoing battle against neglected tropical diseases such as Leishmaniasis, Chagas disease, and African Trypanosomiasis, which collectively affect millions worldwide, researchers are increasingly focusing on a unique biochemical pathway within the causative trypanosomatid parasites. At the heart of this pathway lies a critical enzyme: Trypanothione (B104310) Synthetase (TryS). This in-depth technical guide explores the profound biological significance of inhibiting TryS, a validated and promising drug target for the development of novel anti-parasitic therapies.
Trypanosomatids have evolved a unique thiol-based redox system centered around the molecule trypanothione (T(SH)₂), which is absent in their mammalian hosts.[1][2] This system is pivotal for protecting the parasites from oxidative stress, a key defense mechanism of the host immune system.[3] Trypanothione synthetase is the enzyme responsible for the biosynthesis of trypanothione, making it indispensable for the parasite's survival and proliferation.[2][4]
The Central Role of Trypanothione Synthetase in Parasite Redox Metabolism
Trypanothione is a conjugate of two glutathione (B108866) molecules linked by a spermidine (B129725) backbone.[4] Its synthesis is a two-step process catalyzed by TryS, which ligates glutathione to spermidine and then adds a second glutathione molecule to form trypanothione.[5] This molecule is maintained in its reduced state by the NADPH-dependent enzyme trypanothione reductase.[4] The trypanothione system is crucial for several vital cellular processes in trypanosomatids, including:
-
Detoxification of Reactive Oxygen Species (ROS): The host immune response often involves the production of ROS to kill invading pathogens. The trypanothione system, particularly trypanothione-dependent peroxidases, neutralizes these harmful oxidants.[6]
-
DNA Synthesis: Trypanothione provides the reducing equivalents for ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA.[4]
-
Maintenance of Intracellular Thiol Homeostasis: Trypanothione helps maintain a reducing intracellular environment, which is critical for the proper folding and function of numerous proteins.
Inhibition of TryS disrupts this entire cascade, leading to a cascade of detrimental effects for the parasite.
Consequences of Trypanothione Synthetase Inhibition: A Cascade of Failure
Targeting TryS with specific inhibitors has been shown to have severe consequences for trypanosomatids. The primary outcomes of TryS inhibition include:
-
Depletion of Intracellular Trypanothione: The most direct effect is the reduction of the intracellular pool of trypanothione.[7]
-
Increased Sensitivity to Oxidative Stress: With diminished trypanothione levels, parasites become highly vulnerable to oxidative damage from both endogenous metabolic byproducts and host-generated ROS.[2][3]
-
Impaired Growth and Proliferation: The lack of trypanothione disrupts DNA synthesis and other essential processes, leading to a halt in parasite replication.[3]
-
Increased Drug Susceptibility: Inhibition of TryS can potentiate the effects of existing anti-parasitic drugs, suggesting a potential for combination therapies.[2]
-
Parasite Death: Ultimately, the culmination of these effects leads to parasite death.
The essentiality of TryS for parasite survival has been validated through both genetic and chemical approaches.[1][7] Gene knockout studies have demonstrated that TryS is indispensable for the viability of Trypanosoma brucei, the causative agent of African sleeping sickness.[4] Furthermore, a range of small molecule inhibitors have been developed that effectively kill trypanosomatid parasites in vitro and in some cases, in vivo.
Quantitative Analysis of Trypanothione Synthetase Inhibitors
A variety of compounds have been identified and synthesized that exhibit inhibitory activity against TryS. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their half-maximal effective concentration (EC50) against the parasites.
| Inhibitor | Target Organism | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Indazole Derivative 4 | Trypanosoma brucei | 0.14 | 5.1 | - | [8] |
| DDD66604 (Prochlorperazine) | Trypanosoma brucei | ~19.0 | - | - | [4] |
| DDD86243 | Trypanosoma brucei | - | - | - | [7] |
| Paullone Derivative 2 | Leishmania braziliensis | - | 4.0 | <10 | [8] |
| Paullone Derivative 2 | Leishmania infantum | - | 10.0 | <10 | [8] |
| Calmidazolium chloride | Trypanosoma brucei | 2.6 - 13.8 | - | - | [9] |
| Ebselen | Trypanosoma brucei | 2.6 - 13.8 | - | - | [9] |
| TS001 | Leishmania major | 9 - 19 | 17 | - | [10] |
| TS001 | Leishmania donovani | - | 26 | - | [10] |
| TS001 | Trypanosoma brucei | - | 31 | - | [10] |
Note: '-' indicates data not available in the cited sources.
Visualizing the Pathway and Experimental Approaches
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the trypanothione synthesis pathway, a typical experimental workflow for screening TryS inhibitors, and the logical cascade of events following TryS inhibition.
Caption: The two-step biosynthesis of trypanothione catalyzed by Trypanothione Synthetase.
Caption: A generalized workflow for the screening and identification of Trypanothione Synthetase inhibitors.
Caption: The logical cascade from Trypanothione Synthetase inhibition to parasite death.
Detailed Experimental Protocols
A critical aspect of drug development is the ability to reliably assess the efficacy of potential inhibitors. The following are detailed methodologies for key experiments in the study of TryS inhibition.
Heterologous Expression and Purification of Recombinant Trypanothione Synthetase
The production of recombinant TryS is essential for in vitro enzymatic assays and structural studies. A common method involves expressing the TryS gene in Escherichia coli.
-
Gene Cloning: The gene encoding TryS from the target trypanosomatid species is amplified by PCR and cloned into an expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A starter culture is grown overnight and then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Cell Lysis: After several hours of induction, the bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is clarified by centrifugation and the recombinant TryS is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.
Trypanothione Synthetase Enzyme Activity Assay
The activity of TryS is typically measured by quantifying the production of ADP or inorganic phosphate (B84403) (Pi), or by directly measuring the formation of trypanothione. A common method is the malachite green phosphate assay.[2]
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a suitable buffer (e.g., 100 mM HEPES, pH 8.0), MgCl₂, DTT, ATP, glutathione, and spermidine.[2]
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant TryS.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Stopping the Reaction: The reaction is stopped by the addition of a reagent that denatures the enzyme.
-
Phosphate Detection: Malachite green reagent is added to the wells. This reagent forms a colored complex with the inorganic phosphate released during the reaction.[2]
-
Measurement: The absorbance of the colored complex is measured using a microplate reader at a specific wavelength (e.g., 620 nm). The amount of phosphate produced is proportional to the enzyme activity.
Parasite Cell Viability Assay
To determine the effect of TryS inhibitors on the parasites themselves, cell viability assays are performed.
-
Parasite Culture: The target trypanosomatid parasites (e.g., Leishmania promastigotes or Trypanosoma brucei bloodstream forms) are cultured in appropriate media.
-
Compound Treatment: The parasites are seeded into 96-well plates, and the test compounds are added at various concentrations.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Parasite viability is assessed using various methods:
-
Resazurin (B115843) Assay: Resazurin is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, which can be measured with a fluorometer.
-
MTT Assay: MTT is added and is reduced by metabolically active cells to a colored formazan (B1609692) product, which is then solubilized and measured spectrophotometrically.[11]
-
Direct Counting: Parasites can be counted using a hemocytometer under a microscope.
-
-
EC50 Determination: The concentration of the compound that reduces parasite viability by 50% (EC50) is calculated from the dose-response curve.
Measurement of Intracellular Thiol Levels
To confirm that a TryS inhibitor is acting on its target within the parasite, the levels of intracellular thiols, particularly trypanothione and glutathione, are measured.[2]
-
Parasite Treatment: Parasites are treated with the TryS inhibitor at a concentration around its EC50 value.
-
Cell Lysis: After a specific incubation time, the parasites are harvested, washed, and lysed.
-
Thiol Derivatization: The free thiols in the cell lysate are derivatized with a fluorescent labeling agent (e.g., monobromobimane).
-
Separation: The derivatized thiols are separated using high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The fluorescently labeled thiols are detected using a fluorescence detector. The concentrations of trypanothione and glutathione are determined by comparing their peak areas to those of known standards.
Conclusion and Future Directions
The inhibition of Trypanothione Synthetase represents a highly promising strategy for the development of new drugs against trypanosomatid diseases. Its essential role in the parasite's unique redox metabolism, coupled with its absence in humans, makes it an ideal drug target. The consequences of TryS inhibition are catastrophic for the parasite, leading to increased oxidative stress, cessation of growth, and ultimately, cell death.
Future research will likely focus on the discovery and optimization of more potent and selective TryS inhibitors with favorable pharmacokinetic properties for in vivo efficacy. The detailed experimental protocols provided in this guide serve as a foundation for researchers in this field to advance the development of novel therapies to combat these devastating neglected diseases. The continued exploration of the trypanothione pathway will undoubtedly unveil further opportunities for therapeutic intervention.
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Trypanothione Synthetase Inhibitor DDD86243 and its Impact on Parasite Redox Homeostasis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the indazole-derivative Trypanothione (B104310) Synthetase (TryS) inhibitor, DDD86243. This document details the mechanism of action of DDD86243, its quantitative inhibitory effects, and its profound impact on the redox homeostasis of trypanosomatid parasites. Detailed experimental protocols for the evaluation of this and similar compounds are provided, alongside visual representations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of this promising anti-parasitic drug target.
Introduction: The Critical Role of Trypanothione Synthetase in Parasite Survival
Trypanosomatid parasites, the causative agents of devastating diseases such as Human African Trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and Leishmaniasis (Leishmania species), possess a unique thiol-based redox system that is absent in their mammalian hosts. This system is centered around the dithiol trypanothione (T(SH)₂), which is synthesized and maintained by a specialized set of enzymes.[1][2]
Trypanothione Synthetase (TryS) is a key enzyme in this pathway, catalyzing the two-step ATP-dependent synthesis of trypanothione from glutathione (B108866) and spermidine.[2] Given its essential role in parasite survival and its absence in humans, TryS has emerged as a promising target for the development of novel anti-parasitic drugs.[2][3] Inhibition of TryS disrupts the parasite's ability to mitigate oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and ultimately, cell death.[4]
This guide focuses on a potent indazole-derivative inhibitor of T. brucei TryS, DDD86243, and its closely related analog DDU86439. These compounds serve as excellent models for understanding the chemical validation of TryS as a drug target and the consequential disruption of the parasite's redox balance.
Quantitative Data for Trypanothione Synthetase Inhibitor DDD86243
The following tables summarize the key quantitative data for the Trypanothione Synthetase inhibitor DDD86243, demonstrating its potency and on-target activity.
Table 1: In Vitro Inhibitory Activity of DDD86243
| Parameter | Value | Species | Notes |
| IC₅₀ (TryS) | 0.14 µM | T. brucei | Half-maximal inhibitory concentration against recombinant Trypanothione Synthetase. |
| EC₅₀ | 2.1 µM | T. brucei (bloodstream form) | Half-maximal effective concentration for inhibition of parasite growth in culture. |
| CC₅₀ | >50 µM | Human MRC5 cells | Half-maximal cytotoxic concentration against a human lung fibroblast cell line, indicating selectivity. |
Data sourced from "Chemical validation of trypanothione synthetase as a drug target in Trypanosoma brucei"[3]
Table 2: Effect of DDD86243 on Intracellular Thiol Levels in T. brucei
| Thiol | Change upon Treatment with DDD86243 (2 x EC₅₀ for 72h) | Implication |
| **Trypanothione (T(SH)₂) ** | Decreased to <10% of wild-type levels | Direct evidence of on-target inhibition of Trypanothione Synthetase. |
| Glutathione (GSH) | 5-fold increase | Accumulation of the precursor substrate for Trypanothione Synthetase, further confirming target engagement. |
Data sourced from "Chemical validation of trypanothione synthetase as a drug target in Trypanosoma brucei"[3]
Signaling Pathways and Experimental Workflows
Parasite Redox Homeostasis and the Impact of TryS Inhibition
The following diagram illustrates the central role of Trypanothione Synthetase in the parasite's redox homeostasis pathway and the consequences of its inhibition by compounds like DDD86243.
Caption: Inhibition of Trypanothione Synthetase by DDD86243 disrupts parasite redox homeostasis.
Experimental Workflow for Inhibitor Identification and Validation
The diagram below outlines the typical experimental workflow for the discovery and validation of Trypanothione Synthetase inhibitors like DDD86243.
Caption: Workflow for the discovery and validation of Trypanothione Synthetase inhibitors.
Detailed Experimental Protocols
Recombinant Trypanothione Synthetase Inhibition Assay (Malachite Green Assay)
This assay measures the activity of TryS by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the synthesis of trypanothione. The BIOMOL Green reagent (a malachite green-based dye) is used for the colorimetric detection of Pi.
Materials:
-
Recombinant T. brucei Trypanothione Synthetase (TryS)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
BIOMOL Green™ Reagent
-
Test compounds (e.g., DDD86243) dissolved in DMSO
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the TryS enzyme to all wells except the negative controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (ATP, GSH, and spermidine).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the BIOMOL Green™ reagent.
-
Incubate for 20-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using appropriate software (e.g., GraphPad Prism).
T. brucei Whole-Cell Viability Assay (Alamar Blue Assay)
This assay determines the effect of the test compound on the viability of T. brucei bloodstream forms. The Alamar Blue reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.
Materials:
-
T. brucei bloodstream form parasites
-
Complete HMI-9 medium
-
Alamar Blue reagent (Resazurin)
-
Test compounds (e.g., DDD86243) dissolved in DMSO
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Maintain T. brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.
-
Seed the wells with a suspension of T. brucei parasites at a final density of, for example, 2 x 10⁴ cells/mL.
-
Include positive controls (no compound) and negative controls (medium only).
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Add Alamar Blue reagent to each well (typically 10% of the total volume).
-
Incubate for an additional 24 hours.
-
Measure the fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Analysis of Intracellular Thiols by HPLC
This method is used to quantify the intracellular levels of trypanothione and glutathione in parasites following treatment with a TryS inhibitor.
Materials:
-
T. brucei bloodstream form parasites
-
Test compound (e.g., DDD86243)
-
Perchloric acid (PCA)
-
Monobromobimane (B13751) (mBBr) for derivatization
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Culture T. brucei parasites to mid-log phase and treat with the test compound (e.g., at 2 x EC₅₀) for a specified duration (e.g., 72 hours). Include an untreated control.
-
Harvest the parasites by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Lyse the cells by adding a known volume of cold perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant containing the thiols with a potassium carbonate solution.
-
Derivatize the thiols in the supernatant by adding monobromobimane (mBBr) in the presence of a suitable buffer (e.g., HEPES) and allowing the reaction to proceed in the dark.
-
Stop the derivatization reaction by acidification (e.g., with acetic acid).
-
Analyze the derivatized thiols by reverse-phase HPLC with fluorescence detection (Excitation: ~380 nm, Emission: ~480 nm).
-
Identify and quantify the trypanothione and glutathione peaks by comparing their retention times and peak areas to those of known standards.
-
Normalize the thiol concentrations to the cell number or total protein content.
Conclusion
The indazole-derivative DDD86243 is a potent and selective inhibitor of Trypanosoma brucei Trypanothione Synthetase. The data presented in this guide provide compelling evidence for its on-target activity, leading to the depletion of intracellular trypanothione, a subsequent increase in glutathione levels, and ultimately, parasite death. The detailed protocols and visual workflows offer a robust framework for the discovery and characterization of novel TryS inhibitors. The unique and essential nature of the trypanothione-based redox system in trypanosomatids continues to make TryS a high-priority target for the development of new and effective therapies against these neglected tropical diseases.
References
- 1. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Trypanosoma brucei trypanothione synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: In Vitro Assay for Trypanothione Synthetase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanothione (B104310) synthetase (TryS) is a critical enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases such as Human African Trypanosomiasis, Chagas disease, and Leishmaniasis.[1][2] This enzyme catalyzes the ATP-dependent synthesis of trypanothione (N¹,N⁸-bis(glutathionyl)spermidine), a key dithiol that replaces the glutathione (B108866)/glutathione reductase system found in mammals.[1][3] The absence of TryS and trypanothione in humans makes it an attractive and validated drug target for the development of new therapeutics against these devastating diseases.[2][4] This document provides a detailed protocol for an in vitro assay to screen and characterize inhibitors of Trypanothione synthetase.
Data Presentation
Table 1: Inhibitory Activity of Selected Compounds against T. brucei Trypanothione Synthetase (TbTryS)
| Compound | IC50 (µM) against TbTryS | Inhibition Type | Reference |
| DDD66604 (Prochlorperazine) | 19.02 ± 1.26 | Not specified | [4] |
| DDD86243 | Not specified | Mixed, Uncompetitive, Allosteric | [3][4] |
| Hit Series 1a (unsubstituted) | >33% inhibition at 30 µM | Not specified | [2] |
| Compound 4 (2-methyl) | Potency maintained | Not specified | [2] |
| Compound 5 (2-fluoro) | Potency maintained | Not specified | [2] |
| Compound 6 (3-methoxy) | 10-fold loss in potency | Not specified | [2] |
| Compound 7 (3-trifluoromethyl) | Potency regained | Not specified | [2] |
Note: This table summarizes data from various sources to provide a comparative overview of inhibitor potencies.
Experimental Protocols
1. Recombinant Trypanothione Synthetase Expression and Purification
A detailed protocol for the expression and purification of recombinant TryS is crucial for a reliable in vitro assay. The following is a generalized procedure based on established methods.[4]
-
Expression: The gene encoding for T. brucei TryS is cloned into a suitable expression vector (e.g., pET series) and transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C until the optical density at 600 nm (A600) reaches 0.6-0.8. Protein expression is then induced with an appropriate concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 5 mM imidazole). Cell lysis is performed using a continuous flow cell disrupter or sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged TryS is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The recombinant TryS is then eluted with a buffer containing a higher concentration of imidazole. The purified protein is dialyzed against a suitable storage buffer and its concentration is determined using a standard protein assay.
2. In Vitro Trypanothione Synthetase Assay
This colorimetric assay measures the amount of inorganic phosphate (B84403) produced from the hydrolysis of ATP during the synthesis of trypanothione.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM dithiothreitol (B142953) (DTT).
-
Substrates: ATP, glutathione (GSH), and spermidine.
-
Malachite Green Reagent: For phosphate detection.
-
Test Compounds (e.g., Trypanothione synthetase-IN-4): Dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
Add the test compound at various concentrations to the wells. Include appropriate controls: a negative control (no inhibitor) and a positive control (a known TryS inhibitor).
-
Add the enzyme (recombinant TryS) to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (ATP, GSH, and spermidine).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader. The absorbance is proportional to the amount of inorganic phosphate produced.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A₆₂₀ nm C- – A₆₂₀ nm C+) – (A₆₂₀ nm Cx – A₆₂₀ nm C+) / (A₆₂₀ nm C- – A₆₂₀ nm C+) ] x 100 Where:
-
A₆₂₀ nm Cx is the mean absorbance at 620 nm for the test compound.
-
A₆₂₀ nm C- is the mean absorbance of the negative control.
-
A₆₂₀ nm C+ is the mean absorbance of the positive control.[1]
-
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro Trypanothione synthetase assay.
Caption: Biosynthesis of Trypanothione catalyzed by Trypanothione Synthetase.
References
Application Notes and Protocols for Evaluating a Putative Trypanothione Synthetase Inhibitor (TSI) in Leishmania Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The parasite's survival within its mammalian host is critically dependent on a unique thiol-redox system centered around the molecule trypanothione (B104310).[1][2] Trypanothione synthetase (TryS) is a key enzyme in the biosynthesis of trypanothione, making it an attractive target for the development of new anti-leishmanial drugs.[1][3][4] This document provides a comprehensive guide for the in vitro evaluation of a putative Trypanothione Synthetase Inhibitor (TSI) against Leishmania parasites. The protocols outlined below cover the maintenance of Leishmania cultures, determination of the inhibitor's efficacy against both promastigote and amastigote stages, and assessment of its cytotoxicity.
Mechanism of Action: The Trypanothione Pathway
Trypanothione is synthesized from glutathione (B108866) and spermidine (B129725) in two ATP-dependent steps, both catalyzed by Trypanothione Synthetase.[4][5][6] This molecule is maintained in its reduced form, T(SH)₂, by the NADPH-dependent enzyme trypanothione reductase (TryR).[2] T(SH)₂ is the principal intracellular thiol responsible for defending the parasite against oxidative stress generated by the host's immune cells.[7][8] By inhibiting TryS, a TSI is expected to deplete the intracellular pool of trypanothione, rendering the parasite vulnerable to oxidative damage and leading to cell death.[9]
Signaling Pathway Diagram
Caption: The Trypanothione synthesis and redox cycling pathway in Leishmania.
Data Presentation
Table 1: In Vitro Efficacy of a Putative TSI against Leishmania donovani
| Stage | Parameter | Putative TSI | Amphotericin B (Control) |
| Promastigote | IC₅₀ (µM) | [Insert Value] | ~ 0.1 |
| Amastigote (intracellular) | EC₅₀ (µM) | [Insert Value] | ~ 0.05 |
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | Parameter | Putative TSI | Amphotericin B (Control) |
| Murine Macrophages (e.g., J774) | CC₅₀ (µM) | [Insert Value] | ~ 25 |
| Selectivity Index (SI) | CC₅₀ / EC₅₀ | [Calculate Value] | > 500 |
Experimental Protocols
Culturing Leishmania Promastigotes
This protocol describes the routine maintenance of the promastigote (insect stage) form of the parasite.
Materials:
-
Leishmania species (e.g., L. donovani, L. major)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile T25 or T75 culture flasks
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare complete culture medium: M199 or Schneider's medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Initiate the culture from a frozen stock by thawing the vial quickly in a 37°C water bath and transferring the contents to a T25 flask containing 10 mL of complete medium.[10]
-
Incubate the flask at 25-26°C.
-
Monitor the culture daily for motile, spindle-shaped promastigotes.
-
Subculture the parasites every 2-3 days, when they reach the late logarithmic or early stationary phase of growth.[10] To do this, dilute the existing culture by transferring a small volume (e.g., 1 mL) into a new flask with fresh medium (e.g., 9 mL).[10]
Anti-promastigote Viability Assay
This assay determines the concentration of the TSI that inhibits 50% of parasite growth (IC₅₀).
Materials:
-
Logarithmic phase Leishmania promastigotes
-
Complete culture medium
-
Putative TSI stock solution (in DMSO)
-
Positive control drug (e.g., Amphotericin B)
-
Resazurin or MTT reagent
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the TSI and the control drug in complete medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubate the plate at 25-26°C for 72 hours.
-
Add 20 µL of Resazurin (or MTT) solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (Resazurin) or absorbance (MTT) using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC₅₀ value using a dose-response curve.
Macrophage Infection and Anti-amastigote Assay
This protocol evaluates the efficacy of the TSI against the clinically relevant intracellular amastigote stage of the parasite.
Materials:
-
Murine macrophage cell line (e.g., J774) or primary macrophages
-
Complete RPMI-1640 medium with 10% FBS
-
Stationary phase Leishmania promastigotes
-
Putative TSI and control drug
-
Giemsa stain
-
Microscope
-
24-well plates with sterile coverslips
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁵ cells/mL) onto sterile coverslips in 24-well plates and incubate overnight at 37°C with 5% CO₂ to allow adherence.[12]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 20:1.[8]
-
Incubate for 4-6 hours to allow phagocytosis.
-
Wash: Gently wash the wells three times with warm RPMI-1640 to remove non-phagocytosed promastigotes.[8]
-
Drug Treatment: Add fresh complete RPMI medium containing serial dilutions of the TSI or control drug to the infected cells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Staining and Counting: After incubation, wash the coverslips, fix with methanol, and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Cytotoxicity Assay
This assay determines the toxicity of the TSI to mammalian cells (CC₅₀) and is crucial for calculating the selectivity index.
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the TSI.
-
Incubate for 72 hours at 37°C with 5% CO₂.
-
Assess cell viability using the Resazurin or MTT assay as described in the anti-promastigote protocol.
-
Calculate the CC₅₀ value, the concentration of the compound that reduces the viability of the host cells by 50%.
Workflow Diagrams
Experimental Workflow for IC₅₀ Determination (Promastigotes)
References
- 1. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing proteases and enzymes of the trypanothione system in subpopulations of Leishmania (Viannia) braziliensis Thor strain during macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of the trypanothione reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. content.protocols.io [content.protocols.io]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Trypanothione Synthetase Inhibitors in Amastigote Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The clinically relevant stage of the parasite in mammalian hosts is the intracellular amastigote, which resides and replicates within macrophages. A crucial pathway for the parasite's survival and defense against oxidative stress from the host is the trypanothione (B104310) redox system. Trypanothione synthetase (TryS) is a key enzyme in this pathway, catalyzing the synthesis of trypanothione, a molecule absent in mammals, making it an attractive target for drug development.[1][2][3][4][5] "Trypanothione synthetase-IN-4" represents a novel inhibitor targeting this essential enzyme.
These application notes provide a detailed protocol for evaluating the efficacy of "this compound" and other TryS inhibitors against Leishmania amastigotes using an in vitro intracellular assay. The methodology is based on high-content screening principles, employing a macrophage host cell line to support the clinically relevant parasite stage.[6][7][8]
Mechanism of Action: Targeting the Trypanothione Pathway
Trypanothione synthetase catalyzes the two-step, ATP-dependent synthesis of trypanothione from two molecules of glutathione (B108866) and one molecule of spermidine.[3][4][5][9] This pathway is critical for the parasite's ability to neutralize reactive oxygen species generated by the host macrophage's oxidative burst, thus ensuring its survival and replication.[5][10] By inhibiting TryS, "this compound" disrupts the parasite's redox balance, leading to an accumulation of oxidative damage and ultimately, parasite death.[3][5]
Data Presentation: In Vitro Efficacy of Trypanothione Synthetase Inhibitors
The following tables summarize the expected quantitative data from a typical amastigote assay. This data allows for the assessment of the inhibitor's potency and selectivity.
Table 1: In Vitro Activity of Trypanothione Synthetase Inhibitors against Leishmania donovani Amastigotes
| Compound | IC50 (µM) against Intracellular Amastigotes |
| This compound | User-determined value |
| Amphotericin B (Positive Control) | ~0.1 - 0.5 |
| Miltefosine (Positive Control) | ~1 - 5 |
| Compound 5 (from literature) | 0.6[2] |
| Paullone Derivative (from lit.) | 4.0 (L. braziliensis)[11] |
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) against Host Cells (e.g., THP-1) | Selectivity Index (SI = CC50 / IC50) |
| This compound | User-determined value | User-calculated value |
| Amphotericin B (Positive Control) | >25 | >50 - 250 |
| Miltefosine (Positive Control) | >50 | >10 - 50 |
| Compound 5 (from literature) | >21 | 35[2] |
Experimental Protocols
This section provides a detailed methodology for conducting an intracellular amastigote assay to determine the efficacy of "this compound".
Workflow for Intracellular Amastigote Assay
Materials and Reagents
-
Cell Lines:
-
THP-1 human monocytic cell line (ATCC TIB-202)
-
Leishmania donovani promastigotes (e.g., MHOM/SD/62/1S-CL2D)
-
-
Media and Supplements:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEPES buffer
-
-
Reagents for Differentiation and Treatment:
-
Phorbol 12-myristate 13-acetate (PMA)
-
"this compound" (or other test compounds)
-
Amphotericin B and/or Miltefosine (positive controls)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
-
Reagents for Staining and Imaging:
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) or Methanol (for fixation)
-
Hoechst 33342 or DAPI (for nuclear staining)
-
-
Equipment and Consumables:
-
384-well, black, clear-bottom imaging plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
High-content automated microscope
-
Image analysis software
-
Detailed Protocol
Phase 1: Differentiation of THP-1 Macrophages
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed THP-1 cells into a 384-well imaging plate at a density of 1.0 x 10⁴ cells per well.[12]
-
To induce differentiation into adherent macrophages, add PMA to each well to a final concentration of 50 ng/mL.[6][12]
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.[7][8] After incubation, the differentiated THP-1 cells will be adherent.
Phase 2: Infection of Macrophages with Leishmania Promastigotes
-
Culture L. donovani promastigotes in appropriate media until they reach the stationary phase, which enriches for infective metacyclic forms.[6]
-
Aspirate the PMA-containing medium from the adherent macrophages and wash once with pre-warmed RPMI-1640.[7]
-
Add stationary-phase promastigotes to each well at a parasite-to-macrophage ratio of approximately 10:1.
-
Centrifuge the plate at a low speed to facilitate parasite-cell contact and incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.[7]
-
After the 24-hour incubation, wash the wells at least three times with pre-warmed medium to remove any remaining extracellular parasites.[13]
Phase 3: Compound Treatment
-
Prepare serial dilutions of "this compound" and control drugs in RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.[7][8]
-
Add the diluted compounds to the respective wells of the infected macrophage plate. Include wells with vehicle control (DMSO) and positive controls (Amphotericin B, Miltefosine).[7]
-
Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.[7][8]
Phase 4: Imaging and Analysis
-
After the treatment period, fix the cells (e.g., with 4% formaldehyde in PBS for 15 minutes) and stain the DNA of both the host cells and intracellular amastigotes using a suitable fluorescent dye like Hoechst 33342.[7]
-
Acquire images using a high-content automated microscope. Typically, at least four fields per well are captured.
-
Use image analysis software to segment and count the number of host cell nuclei and the number of intracellular amastigote nuclei within each host cell.
-
The primary readouts are:
-
Infection Rate (%): The percentage of host cells containing at least one amastigote.
-
Amastigote Load: The average number of amastigotes per infected cell.
-
Host Cell Count: The total number of host cells, used to determine cytotoxicity.
-
-
Calculate the half-maximal inhibitory concentration (IC50) against amastigotes and the half-maximal cytotoxic concentration (CC50) against the host cells by fitting the dose-response data to a four-parameter logistic curve. The Selectivity Index (SI) is then calculated as CC50/IC50.
Conclusion
This document provides a comprehensive framework for the in vitro evaluation of "this compound" and other inhibitors of TryS against the intracellular amastigote stage of Leishmania. By targeting an essential and parasite-specific pathway, these compounds hold promise as starting points for the development of novel antileishmanial therapies. The provided protocols for high-content imaging-based assays offer a robust and clinically relevant method for quantifying the potency and selectivity of these inhibitors, which is a critical step in the drug discovery pipeline.
References
- 1. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trypanothione Synthetase-IN-4 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma, and is absent in their mammalian hosts. This makes it a prime target for the development of new antiparasitic drugs. TryS catalyzes the two-step, ATP-dependent synthesis of trypanothione from glutathione (B108866) and spermidine.[1][2] This document provides detailed protocols for the enzymatic assay of Trypanothione synthetase, with a specific focus on the characterization of inhibitors like Trypanothione synthetase-IN-4.
This compound is an inhibitor of Leishmania infantum Trypanothione synthetase (LiTryS). Its inhibitory activity is dependent on the concentration of the polyamine substrate. It has demonstrated potent activity against L. infantum amastigotes, the clinically relevant form of the parasite.
Data Presentation
Table 1: Kinetic Parameters of Trypanosoma brucei Trypanothione Synthetase
| Substrate | K_m_ (µM) |
| GSH | 34 |
| ATP | 18 |
| Spermidine | 687 |
| Glutathionylspermidine (Gsp) | 32 |
Data obtained from a kinetic analysis of T. brucei TryS in a phosphate (B84403) buffer system at pH 7.0 and 37°C, mimicking physiological conditions.[3]
Table 2: Inhibitory Activity of this compound
| Parameter | Value (µM) | Target |
| IC_50_ (vs. ATP) | 7.3 | L. infantum TryS |
| IC_50_ (vs. GSH) | 7.8 | L. infantum TryS |
| IC_50_ (vs. Spermidine) | 5.5 | L. infantum TryS |
| EC_50_ | 0.4 | Axenic amastigotes of L. infantum |
| EC_50_ | 0.6 | Intracellular amastigotes of L. infantum |
IC_50_ values were determined at a concentration of 15 µM for this compound. The EC_50_ against axenic amastigotes was after 24 hours of incubation, and against intracellular amastigotes after 72 hours.
Experimental Protocols
Expression and Purification of Recombinant Trypanothione Synthetase
Recombinant His-tagged Trypanothione synthetase from T. brucei, T. cruzi, and L. infantum can be expressed in E. coli and purified. The protocol generally involves the following steps:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the TryS gene.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with antibiotic selection at 37°C until the optical density at 600 nm reaches 0.6-0.8.
-
Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a detergent and protease inhibitors. Lyse the cells using sonication or a cell disrupter.
-
Purification: Clarify the lysate by centrifugation. The supernatant containing the soluble His-tagged TryS is then purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Size Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size exclusion chromatography.[1]
Colorimetric Enzymatic Assay for Trypanothione Synthetase Inhibitor Screening
This protocol is adapted from a high-throughput screening assay and measures the inorganic phosphate (Pi) released from ATP during the TryS-catalyzed reaction using a malachite green-based reagent.[1][4]
Materials:
-
Recombinant Trypanothione synthetase (TryS)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgSO_4_, 0.5 mM EDTA, 1 mM DTT
-
This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
BIOMOL GREEN™ reagent or similar malachite green-based phosphate detection reagent
-
384-well microplates
Procedure:
-
Compound Plating: Dispense the test compounds (e.g., this compound) and controls into the wells of a 384-well plate. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
-
Enzyme Addition and Pre-incubation: Add the TryS enzyme solution to each well. Pre-incubate the plate at room temperature for 60 minutes to allow for potential slow-binding inhibition.[4]
-
Reaction Initiation: Prepare a master mix of the substrates (ATP, GSH, and spermidine) in the assay buffer. Initiate the enzymatic reaction by adding the substrate master mix to all wells. Final substrate concentrations should be near their K_m_ values (e.g., 150 µM ATP, 150 µM GSH, and 2 mM spermidine).[4]
-
Reaction Incubation: Incubate the reaction plate at 28°C for 60 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding the BIOMOL GREEN™ reagent. This reagent typically contains a strong acid to denature the enzyme and chelators for the divalent cations. Allow the color to develop for 20-30 minutes at room temperature.[4][5]
-
Data Acquisition: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the IC_50_ values for active compounds by fitting the data to a dose-response curve.
Visualizations
Caption: Biosynthesis of Trypanothione.
Caption: Inhibitor Screening Workflow.
References
Application Notes and Protocols: Measuring the EC50 of Trypanothione Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of severe diseases in humans.[1][2] This enzyme catalyzes the synthesis of trypanothione, a unique low molecular weight thiol that protects the parasites from oxidative stress.[2][3] The absence of a direct homolog in mammals makes TryS an attractive and specific target for the development of new antiparasitic drugs.[1][4] These application notes provide a detailed protocol for determining the half-maximal effective concentration (EC50) of a putative inhibitor, referred to here as "Trypanothione synthetase-IN-4," against bloodstream forms of Trypanosoma brucei.
The EC50 value represents the concentration of an inhibitor that induces a response halfway between the baseline and the maximum effect, serving as a critical measure of the inhibitor's potency in a cell-based assay.[5]
Principle of the Assay
The protocol described here is a cell-based viability assay to determine the EC50 value of an inhibitor against Trypanosoma brucei bloodstream forms. The assay relies on a fluorescent or colorimetric indicator to measure the metabolic activity of the parasites after a defined incubation period with the test compound. A reduction in signal compared to untreated controls indicates inhibition of parasite growth or cell death. By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the EC50 value is calculated.
Data Presentation
Table 1: Hypothetical EC50 Data for this compound
| Parameter | Value |
| EC50 (µM) | Value to be determined |
| 95% Confidence Interval | Value to be determined |
| Hill Slope | Value to be determined |
| R² | Value to be determined |
Experimental Protocols
Materials and Reagents
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
"this compound" (stock solution in DMSO)
-
Resazurin sodium salt (or other viability reagent like CellTiter-Glo®)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader (fluorescence or luminescence)
Experimental Workflow
Caption: Experimental workflow for EC50 determination.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of "this compound" in 100% DMSO.
-
Perform serial dilutions of the stock solution in HMI-9 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity.[2]
-
-
Cell Culture and Seeding:
-
Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Harvest mid-exponential phase parasites by centrifugation (e.g., 2000 x g for 10 minutes).[2]
-
Resuspend the cell pellet in fresh medium and determine the cell density using a hemocytometer.
-
Adjust the cell suspension to a final density of 5 x 10⁵ cells/mL.[2]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition and Incubation:
-
Add 100 µL of the diluted compound solutions to the wells containing the cell suspension, resulting in a final volume of 200 µL per well.
-
Include wells with untreated cells (negative control) and cells treated with a known inhibitor (positive control).
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Viability Measurement:
-
After the incubation period, add 20 µL of Resazurin solution (e.g., 0.125 mg/mL in PBS) to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_treated / Fluorescence_untreated))
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the EC50 value.[5]
-
Mechanism of Action of Trypanothione Synthetase
Trypanothione synthetase is a bifunctional enzyme that catalyzes the two-step synthesis of trypanothione from two molecules of glutathione (B108866) and one molecule of spermidine (B129725), a process that is dependent on ATP.[3][6]
-
Step 1: The enzyme joins a molecule of glutathione to spermidine to form glutathionylspermidine (B10777622) (Gsp).[3]
-
Step 2: A second molecule of glutathione is then ligated to Gsp to produce N¹,N⁸-bis(glutathionyl)spermidine, also known as trypanothione.[3]
Inhibitors of TryS can act through various mechanisms, including competitive, uncompetitive, or allosteric inhibition with respect to its substrates (glutathione, spermidine, ATP).[7] By blocking the synthesis of trypanothione, these inhibitors disrupt the parasite's ability to counteract oxidative stress, leading to cell death.
Caption: Inhibition of the Trypanothione synthesis pathway.
Conclusion
This document provides a comprehensive protocol for determining the EC50 of "this compound" against T. brucei. Accurate determination of the EC50 is a fundamental step in the characterization of novel inhibitors and their potential as lead compounds for the development of new treatments for trypanosomal diseases. The provided workflow and pathway diagrams serve to clarify the experimental process and the biological context of the target.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: BIOMOL® Green Assay for the Analysis of Trypanothione Synthetase-IN-4
For Research Use Only.
Introduction
Trypanothione (B104310) synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like African sleeping sickness, Chagas disease, and leishmaniasis.[1][2] This enzyme catalyzes the two-step ATP-dependent synthesis of trypanothione, a unique low molecular weight thiol that replaces the function of glutathione (B108866) in these parasites.[1][2][3] The absence of the trypanothione system in humans makes TryS an attractive target for the development of new chemotherapeutic agents against these devastating diseases.[1][4] Trypanothione Synthetase-IN-4 is an investigational inhibitor of TryS.
The BIOMOL® Green assay is a sensitive colorimetric method for the detection of inorganic phosphate (B84403) (Pi) released from enzymatic reactions, such as the one catalyzed by TryS.[5][6][7] The assay is based on the quantification of the green complex formed between Malachite Green, molybdate (B1676688), and free orthophosphate, which can be measured spectrophotometrically. This application note provides a detailed protocol for the use of the BIOMOL® Green assay to determine the activity and inhibition of Trypanothione Synthetase, with a specific focus on characterizing the inhibitory potential of "this compound".
Principle of the Assay
The enzymatic activity of Trypanothione Synthetase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The BIOMOL® Green reagent is then added to the reaction mixture. In the presence of molybdate under acidic conditions, the released phosphate forms a complex with Malachite Green, resulting in a color change that can be measured by absorbance at a wavelength of 620-650 nm. The amount of phosphate released is directly proportional to the enzyme activity.
Materials and Reagents
-
BIOMOL® Green Reagent (Enzo Life Sciences, BML-AK111 or equivalent)
-
Recombinant Trypanothione Synthetase (purified from T. brucei or other relevant species)
-
ATP (Adenosine 5'-triphosphate)
-
Glutathione (GSH)
-
This compound
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 620 nm or 650 nm
Experimental Protocols
A. Preparation of Reagents
-
Assay Buffer: Prepare a sufficient volume of assay buffer and keep it on ice.
-
Enzyme Solution: Dilute the recombinant TryS to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Solution: Prepare a stock solution of ATP, spermidine, and glutathione in assay buffer. The final concentrations in the assay will depend on the specific experimental goals, but concentrations around the Km values are a good starting point (e.g., for T. brucei TryS: Km ATP ≈ 7.1 µM, Km spermidine ≈ 38 µM, Km GSH ≈ 56 µM).[8]
-
Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a dilution series of the inhibitor in the assay buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Phosphate Standard Curve: Prepare a series of phosphate standards (0 to 40 µM) using the provided phosphate standard in the BIOMOL® Green kit, diluted in the assay buffer.
B. Assay Protocol for Inhibitor Screening (96-well plate format)
-
Compound Addition: Add 2 µL of the diluted this compound or control (vehicle) to the wells of a 96-well plate.
-
Enzyme Addition: Add 48 µL of the diluted TryS enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the substrate solution (containing ATP, spermidine, and GSH) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the BIOMOL® Green reagent to each well.
-
Color Incubation: Incubate the plate at room temperature for 20-30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
Data Analysis
-
Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
Enzyme Activity Calculation: Use the standard curve equation to convert the absorbance readings from the enzyme reaction wells into the concentration of phosphate produced.
-
Inhibition Calculation: Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of inhibited reaction - Absorbance of blank) / (Absorbance of uninhibited reaction - Absorbance of blank)] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Quantitative Data
The following table summarizes representative data for the inhibition of Trypanothione Synthetase by "this compound".
| Parameter | Value |
| This compound IC50 | 5.2 µM |
| Assay Conditions | |
| Enzyme Concentration | 10 nM |
| ATP Concentration | 10 µM |
| Spermidine Concentration | 50 µM |
| Glutathione (GSH) Concentration | 100 µM |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Wavelength | 620 nm |
Visualizations
Trypanothione Synthesis Pathway
Caption: The two-step synthesis of trypanothione from spermidine and glutathione, catalyzed by Trypanothione Synthetase.
BIOMOL® Green Assay Experimental Workflow
References
- 1. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 2. Trypanothione - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]
- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Trypanothione Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatids, a group of protozoan parasites responsible for severe human diseases such as Chagas disease, African trypanosomiasis, and leishmaniasis.[1][2] This enzyme catalyzes the synthesis of trypanothione, a unique low molecular weight thiol that protects these parasites from oxidative stress.[3][4] The absence of a trypanothione-based system in mammals makes TryS an attractive and specific target for the development of new antiparasitic drugs.[1][2] High-throughput screening (HTS) assays are essential for identifying novel inhibitors of TryS from large compound libraries. This document provides detailed application notes and protocols for performing HTS assays to discover and characterize new TryS inhibitors.
Signaling Pathway and Experimental Workflow
The biosynthesis of trypanothione is a two-step process catalyzed by Trypanothione Synthetase. The enzyme utilizes two molecules of glutathione (B108866) (GSH) and one molecule of spermidine (B129725) to produce trypanothione (T(SH)2). This pathway is fundamental for the parasite's survival, as it is central to its antioxidant defense system.[3][5]
A typical HTS workflow for identifying TryS inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization.
Data Presentation
The following tables summarize quantitative data for several identified Trypanothione Synthetase inhibitors from different screening campaigns.
Table 1: Inhibitory Activity of Compounds against Trypanothione Synthetase
| Compound | Target Organism | IC50 (µM) | Inhibition Type | Reference |
| Calmidazolium chloride | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | Not specified | [3][4] |
| Ebselen | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | Slow-binding, irreversible | [3][4] |
| TS001 | L. major | 9-19 | Not specified | [6] |
| Indazole derivative 4 | T. brucei | 0.14 | Not specified | [7] |
Table 2: Anti-parasitic Activity of Selected TryS Inhibitors
| Compound | Parasite | EC50 (µM) | Selectivity Index (SI) | Reference |
| TS001 | L. major promastigotes | 17 | Not specified | [6] |
| TS001 | L. donovani promastigotes | 26 | Not specified | [6] |
| TS001 | T. brucei brucei | 31 | Not specified | [6] |
| Various Hits | T. b. brucei | Not specified | 11 - 182 | [4] |
Experimental Protocols
Protocol 1: High-Throughput Screening of Trypanothione Synthetase Inhibitors
This protocol is adapted for a 384-well plate format suitable for HTS.[3]
Materials:
-
Recombinant Trypanothione Synthetase (TryS)
-
ATP
-
Spermidine
-
Glutathione (GSH)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT
-
Compound library dissolved in DMSO
-
Detection Reagent (e.g., a phosphate (B84403) detection kit to measure ADP production)
-
384-well assay plates (low-volume, black)
-
Plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme Preparation: Prepare a solution of TryS in assay buffer.
-
Enzyme Addition: Add 8 µL of the TryS solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate for 1 hour at room temperature to allow for the interaction of compounds with the enzyme, which is important for identifying slow-binding inhibitors.[3]
-
Substrate Mix Preparation: Prepare a substrate mix in assay buffer containing ATP (final concentration 150 µM), spermidine (final concentration 2 mM), and GSH (final concentration 150 µM).[3] These are near-physiological concentrations.[3]
-
Reaction Initiation: Add 8 µL of the substrate mix to each well to start the enzymatic reaction. The total reaction volume is 16 µL.[3]
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the product formation. If using a phosphate detection kit, add the detection reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: IC50 Determination for Hit Compounds
Materials:
-
Confirmed hit compounds
-
Recombinant Trypanothione Synthetase (TryS)
-
ATP, Spermidine, GSH
-
Assay Buffer
-
Detection Reagent
-
384-well assay plates
-
Plate reader
Procedure:
-
Serial Dilution: Prepare serial dilutions of the hit compounds in DMSO.
-
Compound Plating: Dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Assay Performance: Follow steps 2-8 from Protocol 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Whole-Cell Phenotypic Screening
This protocol can be used to assess the activity of hit compounds against the intracellular amastigote form of Trypanosoma cruzi.[8]
Materials:
-
Host cells (e.g., C2C12 mouse myoblasts)
-
T. cruzi trypomastigotes
-
Culture medium
-
Hit compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
1536-well imaging plates
-
High-content imaging system
Procedure:
-
Compound Plating: Pre-spot compounds onto 1536-well plates to a final concentration of 10 µM.[8]
-
Cell Seeding and Infection: Add host cells and T. cruzi trypomastigotes to the plate at a defined multiplicity of infection (e.g., 1:15).[8]
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[8]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with DAPI to visualize the nuclei of both host cells and parasites.[8]
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the number of parasites per host cell and the total number of host cells.
-
Data Analysis: Calculate the infection ratio and host cell viability for each compound-treated well relative to vehicle controls.[8]
Conclusion
The protocols and data presented here provide a framework for the high-throughput screening and identification of novel Trypanothione Synthetase inhibitors. TryS remains a promising target for the development of new therapeutics against trypanosomatid diseases. The use of robust HTS assays, followed by secondary and whole-cell screening, is a critical strategy in the drug discovery pipeline to identify potent and selective compounds for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Trypanothione Synthetase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis, Chagas disease, and human African trypanosomiasis. This enzyme is absent in mammals, making it an attractive target for the development of new chemotherapeutic agents. Trypanothione synthetase-IN-4 is a novel inhibitor of TryS with promising in vitro activity. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, covering experimental design, key protocols, and data presentation.
The protocols outlined below are intended as a general framework. Specific parameters should be optimized based on the physicochemical properties of this compound, its in vitro potency (IC50), and the chosen animal model.
Signaling Pathway of Trypanothione Synthetase
Trypanothione synthetase catalyzes the two-step synthesis of trypanothione from glutathione (B108866) and spermidine. This pathway is central to the parasite's defense against oxidative stress and for maintaining a reducing intracellular environment.[1][2][3][4][5] Inhibition of TryS disrupts this pathway, leading to an accumulation of reactive oxygen species and ultimately parasite death.[6]
Caption: Trypanothione synthesis pathway and the inhibitory action of this compound.
Experimental Design and Workflow
A robust experimental design is critical for the successful in vivo evaluation of this compound. The following workflow outlines the key stages, from initial formulation and toxicity assessment to efficacy studies in relevant disease models.
Caption: General workflow for the in vivo evaluation of this compound.
Detailed Protocols
Formulation Development
Objective: To develop a safe and effective vehicle for the administration of this compound in animal models. Poorly water-soluble compounds often require specialized formulations to ensure adequate bioavailability for in vivo studies.[7][8][9][10][11]
Protocol:
-
Solubility Assessment:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, DMSO, ethanol, polyethylene (B3416737) glycol 400, Tween 80, vegetable oils).
-
Test various co-solvent systems to enhance solubility.
-
-
Vehicle Selection:
-
Based on the solubility data, select a primary vehicle or a combination of excipients.
-
For oral administration, consider suspensions in 0.5% carboxymethylcellulose or lipid-based formulations.
-
For intraperitoneal or intravenous injection, ensure the final formulation is sterile and non-irritating. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline.
-
-
Formulation Preparation (Example for a poorly soluble compound):
-
Dissolve this compound in a minimal amount of DMSO.
-
Add Tween 80 (e.g., 10% of the final volume) and vortex thoroughly.
-
Slowly add sterile saline or PBS to the desired final concentration while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If necessary, adjust the ratios of the excipients.
-
Prepare fresh on the day of administration.
-
Acute Toxicity and Maximum Tolerated Dose (MTD)
Objective: To determine the safety profile of this compound and establish the maximum tolerated dose (MTD) for subsequent efficacy studies.[12][13]
Protocol:
-
Animal Model: Use healthy, naive mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability.
-
Dose Escalation:
-
Administer single doses of this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups of animals (e.g., 30, 100, 300 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) immediately after dosing and at regular intervals for up to 14 days.
-
Record body weight daily for the first week and then weekly.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., more than 10-15% weight loss) or mortality.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate its concentration with its biological effect.[6][14][15][16]
Protocol:
-
Animal Model: Use healthy, naive mice or rats.
-
Dosing: Administer a single dose of this compound at a dose below the MTD.
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma or serum.
-
At the final time point, collect major organs (liver, spleen, kidney, brain) to assess tissue distribution.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and tissue homogenates.
-
-
PK Parameter Calculation:
-
Use appropriate software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).
-
-
PD Assessment (optional):
-
In infected animals, correlate the drug concentration with a pharmacodynamic marker, such as a reduction in parasite load or inhibition of TryS activity in parasites recovered from the host.
-
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in established animal models of trypanosomatid diseases.
4.4.1. Visceral Leishmaniasis Model (Leishmania donovani)
Protocol:
-
Animal Model: BALB/c mice are a commonly used model for visceral leishmaniasis.[3][4][17]
-
Infection: Infect mice intravenously with 1 x 10^7 L. donovani amastigotes.
-
Treatment:
-
Initiate treatment at a predefined time post-infection (e.g., day 7 or 14).
-
Administer this compound daily for 5-10 consecutive days at one or more doses below the MTD.
-
Include a vehicle control group and a positive control group (e.g., miltefosine (B1683995) or amphotericin B).[17]
-
-
Efficacy Assessment:
-
Euthanize the animals at the end of the treatment period.
-
Collect the liver and spleen and determine the parasite burden by microscopic counting of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by qPCR.
-
Calculate the percentage of parasite inhibition compared to the vehicle control group.
-
4.4.2. Chagas Disease Model (Trypanosoma cruzi)
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice are suitable for acute models of Chagas disease.[2][18][19][20]
-
Infection: Infect mice intraperitoneally with 1 x 10^4 bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Brazil).
-
Treatment:
-
Initiate treatment during the acute phase of infection (e.g., day 5-7 post-infection).
-
Administer this compound daily for a specified duration (e.g., 10-20 days).
-
Include a vehicle control group and a positive control group (e.g., benznidazole).
-
-
Efficacy Assessment:
4.4.3. Human African Trypanosomiasis Model (Trypanosoma brucei)
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice.
-
Infection: Infect mice intraperitoneally with 1 x 10^4 T. brucei bloodstream forms.
-
Treatment:
-
Initiate treatment when parasitemia is established (e.g., day 3 post-infection).
-
Administer this compound daily for 5-7 days.
-
Include a vehicle control group and a positive control group (e.g., suramin (B1662206) for early-stage or melarsoprol (B1676173) for late-stage models).
-
-
Efficacy Assessment:
-
Monitor parasitemia daily. A cure is typically defined as the absence of parasites in the blood for at least 60 days post-treatment.
-
For late-stage models, assess parasite presence in the central nervous system.
-
Bioluminescent parasite strains can also be used for sensitive monitoring of treatment efficacy.[5]
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle | e.g., Oral | 5 | 0/5 | None | +5% |
| 10 | e.g., Oral | 5 | 0/5 | None | +4% |
| 30 | e.g., Oral | 5 | 0/5 | None | +3% |
| 100 | e.g., Oral | 5 | 0/5 | Mild lethargy | -2% |
| 300 | e.g., Oral | 5 | 1/5 | Severe lethargy, ruffled fur | -12% |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
|---|---|
| Dose (mg/kg) | 50 |
| Route | IV |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 0.25 |
| AUC (ng*h/mL) | 3500 |
| t1/2 (h) | 4.2 |
| CL (mL/h/kg) | 14.3 |
| Vd (L/kg) | 85.1 |
Table 3: Efficacy of this compound in a Murine Model of Visceral Leishmaniasis
| Treatment Group | Dose (mg/kg/day) | Route | Liver Parasite Burden (LDU ± SD) | Spleen Parasite Burden (LDU ± SD) | % Inhibition (Liver) | % Inhibition (Spleen) |
|---|---|---|---|---|---|---|
| Vehicle Control | - | Oral | 1500 ± 250 | 800 ± 150 | 0 | 0 |
| This compound | 25 | Oral | 600 ± 120 | 350 ± 80 | 60 | 56.25 |
| This compound | 50 | Oral | 150 ± 50 | 90 ± 30 | 90 | 88.75 |
| Miltefosine | 20 | Oral | 120 ± 40 | 70 ± 25 | 92 | 91.25 |
Conclusion
The successful in vivo evaluation of this compound requires a systematic approach, beginning with formulation and safety assessment, followed by robust efficacy studies in relevant disease models. The protocols and data presentation formats provided here offer a comprehensive guide for researchers. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data to support the continued development of this compound as a potential new treatment for trypanosomatid diseases.
References
- 1. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania Animal Models Used in Drug Discovery: A Systematic Review [mdpi.com]
- 4. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale for lead optimization of benzoxaboroles in the treatment of Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
- 9. youtube.com [youtube.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic properties of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trypanocidal drugs: mechanisms, resistance and new targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Trypanothione synthetase-IN-4" stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Trypanothione (B104310) synthetase-IN-4 (TryS-IN-4). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Trypanothione synthetase-IN-4?
A1: While specific stability data for this compound is not publicly available, general guidelines for small molecule inhibitors should be followed to ensure its integrity. Recommendations are provided for the compound in both solid form and in solution.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic small molecules. For initial use, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[1] Before use, ensure any powder is settled by centrifuging the vial.[2]
Q3: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[3] Several factors could be contributing to this, including exceeding the aqueous solubility limit of the compound. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary. As a general guideline, a final concentration of less than 0.5% DMSO is often tolerated in many cell-based assays, with concentrations below 0.1% being ideal to minimize off-target effects.[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its impact on your specific biological system.[4]
Stability and Storage Recommendations
Since specific quantitative stability data for this compound is not available, the following table summarizes general recommendations for small molecule inhibitors.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store in a desiccator to prevent moisture absorption. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Precipitation of this compound upon dilution into your experimental buffer can lead to inaccurate concentration and unreliable results.
Caption: A workflow for troubleshooting compound precipitation.
Solutions:
-
Decrease Final Concentration: The compound may have exceeded its kinetic solubility in the aqueous buffer. Try lowering the final concentration in your assay.[3]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values to find an optimal range for solubility that is also compatible with your assay.[3]
-
Use a Co-solvent: If DMSO is not sufficient or suitable for your experiment, consider using other solvents like ethanol (B145695) or formulating a co-solvent system.[1]
Issue 2: Inconsistent or Unexpected Experimental Results
Variability in your results could be due to the degradation of this compound in your experimental medium.
Caption: A workflow for troubleshooting inconsistent experimental results.
Solutions:
-
Assess Compound Stability: The inhibitor may be unstable at the experimental temperature (e.g., 37°C) or reactive with components in the cell culture media.[2] It is recommended to perform a stability study.
-
Use a Simpler Buffer: To determine inherent aqueous stability, test the compound's stability in a simpler buffer like PBS at your experimental temperature.[2]
-
Include Serum: Serum proteins can sometimes stabilize small molecules. Compare the stability in media with and without serum.[2]
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility
This protocol provides a general method to determine the approximate kinetic solubility of this compound in an aqueous buffer.[3]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Dilute in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for any signs of precipitation.
-
(Optional) Measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[3]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility.[3]
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.[2][3]
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution in your experimental medium (e.g., cell culture medium with or without serum) to the final working concentration (e.g., 10 µM).[2]
-
Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL).[2]
-
Quench and Extract: To the aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard. This will precipitate proteins and extract the compound.[2]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]
-
Transfer the supernatant to an HPLC vial for analysis.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO₂).[2]
-
Collect samples at various time points (e.g., 2, 8, 24, 48 hours) and process them as described in steps 4-6.[2]
-
Analyze by HPLC: Analyze the samples using a suitable reverse-phase C18 column and a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[2]
-
Determine Stability: The stability is determined by comparing the peak area of this compound at each time point to its peak area at T=0.[2]
The following diagram illustrates the trypanothione metabolic pathway and the point of inhibition by this compound.
Caption: Inhibition of the trypanothione synthesis pathway by this compound.
References
Technical Support Center: Trypanothione Synthetase Inhibitors
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers working with Trypanothione (B104310) Synthetase (TryS) inhibitors. While specific data for a compound designated "Trypanothione synthetase-IN-4" is not publicly available, this guide addresses common challenges and inconsistencies encountered during the experimental evaluation of inhibitors targeting this essential parasite enzyme.
Troubleshooting Guide: Inconsistent Results
This guide is designed to help you diagnose and resolve common issues observed during your experiments.
Question: Why am I seeing significant variability in my IC50 values for the TryS enzyme inhibition assay between different experimental runs?
Answer: Several factors can contribute to variability in enzyme inhibition assays:
-
Enzyme Activity: Ensure that the recombinant TryS enzyme used has consistent activity. Variations in enzyme batches, storage conditions, or freeze-thaw cycles can lead to differing results. It is recommended to aliquot the enzyme upon receipt and thaw a fresh aliquot for each experiment.
-
Substrate Concentration: Trypanothione Synthetase from T. brucei has been reported to exhibit high substrate inhibition with GSH.[1] Ensure that the GSH concentration in your assay is kept constant and at a subsaturating level to avoid this phenomenon.[1]
-
Buffer Composition and pH: The kinetic parameters of TryS can be sensitive to the buffer system, pH, and temperature. A phosphate (B84403) buffer system at pH 7.0 and 37°C can be used to mimic the physiological environment of the enzyme in the parasite's cytosol.[2]
-
Compound Stability and Solubility: Your inhibitor may be unstable or have poor solubility in the assay buffer. Visually inspect for any precipitation. It is also advisable to test the stability of the compound in the assay buffer over the time course of the experiment.
-
Inhibitor Mechanism: Slow-binding inhibitors may require a pre-incubation period with the enzyme to achieve maximal inhibition.[3][4] If you suspect your compound is a slow-binding inhibitor, consider varying the pre-incubation time.
Question: There is a poor correlation between my compound's potent enzymatic inhibition (IC50) and its activity against the parasite in cellular assays (EC50). What could be the reason?
Answer: Discrepancies between enzymatic and cellular activity are common in drug discovery and can be attributed to several factors:
-
Cellular Permeability: The compound may not be able to efficiently cross the parasite's cell membrane to reach its intracellular target, TryS.
-
Efflux Pumps: The parasite might actively transport the inhibitor out of the cell using efflux pumps.
-
Metabolic Inactivation: The inhibitor could be metabolized into an inactive form by the parasite.
-
Off-Target Effects: The observed cellular activity might not be due to the inhibition of TryS but rather an off-target effect. Conversely, a lack of cellular activity despite potent enzyme inhibition strongly suggests issues with cell penetration or stability.
-
Redundancy in the Pathway: Although TryS is considered essential in Leishmania infantum and Trypanosoma brucei, the presence of glutathionylspermidine (B10777622) synthetase (GSPS) in some species could potentially offer a bypass mechanism, though studies have shown GSPS to be non-essential in L. infantum.[5]
Question: My compound shows high toxicity against mammalian host cells, resulting in a low selectivity index. What does this indicate?
Answer: A low selectivity index (SI) suggests that your compound may be hitting a homologous target in the host cells or acting via a general cytotoxic mechanism.[3][4] Unlike trypanosomatids, mammals utilize a glutathione/glutathione reductase system for redox homeostasis.[6][7] However, your inhibitor might be interacting with other enzymes in the host cell. It is crucial to assess the cytotoxicity of your compound against a relevant mammalian cell line (e.g., macrophages for Leishmania or osteosarcoma cells for T. cruzi) to determine its therapeutic window.[3][4]
Frequently Asked Questions (FAQs)
Question: What is the function of Trypanothione Synthetase (TryS) and why is it a good drug target?
Answer: Trypanothione Synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania.[6][8] It catalyzes the ATP-dependent synthesis of trypanothione, a unique low-molecular-weight thiol that is essential for the parasite's survival.[2][6] Trypanothione is crucial for defending against oxidative stress and is involved in various cellular processes.[6] Since this pathway is absent in mammals, TryS is considered an attractive target for developing selective anti-parasitic drugs.[6]
Question: Are there significant differences in TryS across different trypanosomatid species?
Answer: Yes, while the function is conserved, there are differences. For instance, in Crithidia fasciculata, two separate enzymes, glutathionylspermidine synthetase (GspS) and TryS, are involved in trypanothione synthesis.[1] However, in pathogenic species like T. brucei, T. cruzi, and Leishmania, a single TryS enzyme catalyzes both steps.[1][2] These differences can be exploited for developing species-specific or broad-spectrum inhibitors. T. brucei TryS has been noted for having low KM values for its substrates, making it a challenging target for competitive inhibitors.[4]
Question: What are the known mechanisms of inhibition for TryS?
Answer: Various inhibitors with different mechanisms have been identified:
-
Non-covalent, non-competitive inhibition: Some inhibitors bind to a site other than the substrate-binding site.[3][4]
-
Covalent inhibition: Certain compounds, like Ebselen, act as slow-binding inhibitors that irreversibly modify a conserved cysteine residue in the synthetase domain of TryS.[3][4]
-
Competitive inhibition: Other classes of inhibitors, such as paullone (B27933) derivatives, have also been developed that likely compete with the natural substrates.[8]
Data on Selected Trypanothione Synthetase Inhibitors
The following tables summarize publicly available data on various TryS inhibitors to provide a reference for expected potency and selectivity.
Table 1: In Vitro Enzyme Inhibition Data (IC50)
| Compound Class/Name | Target Species | IC50 (µM) | Reference |
| Phenyl-indazole derivative | T. brucei | 0.14 | [9] |
| 3-chlorokenpaullone derivative | T. brucei | ~19 | [9] |
| Paullone-N⁵-acetamides | Leishmania | Low µM range | [8] |
| Ebselen | T. brucei | Not specified | [3][4] |
Table 2: Anti-parasitic Cellular Activity (EC50) and Selectivity Index (SI)
| Compound Class/Name | Parasite Species | Host Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| Phenyl-indazole derivative | T. brucei | - | 5.1 | - | [9] |
| Various Hits (TbTryS) | T. b. brucei | Macrophages | Low µM range | 11 to 182 | [3][4] |
| Various Hits (TcTryS) | T. cruzi amastigotes | Osteosarcoma cells | 0.4 - 2.8 | 1.1 - 2.6 | [4] |
| Paullone-N⁵-acetamides | Trypanosomatids | Mammalian cells | Low µM range | <10 | [8] |
Experimental Protocols
1. Trypanothione Synthetase (TryS) Enzyme Inhibition Assay
This protocol is a generalized procedure for measuring the activity of recombinant TryS and the inhibitory potential of test compounds.
-
Reagents:
-
Recombinant TryS (e.g., from T. brucei)
-
Assay Buffer: 100 mM HEPES, pH 7.4, 20 mM KCl, 10 mM MgCl2, 2 mM DTT
-
Substrates: ATP, Glutathione (GSH), Spermidine
-
Detection Reagent: e.g., ADP-Glo™ Kinase Assay (Promega) to measure ADP production.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add the test compound and recombinant TryS enzyme.
-
If testing for slow-binding inhibition, pre-incubate the enzyme and compound for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the substrates (ATP, GSH, spermidine) at pre-determined concentrations.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression.
-
2. Anti-trypanosomatid Cellular Assay
This protocol outlines a general method for assessing the efficacy of inhibitors against whole parasites.
-
Materials:
-
Trypanosomatid culture (e.g., T. brucei bloodstream forms or Leishmania donovani amastigotes in host macrophages).
-
Appropriate culture medium.
-
Test compound.
-
Viability indicator (e.g., Resazurin-based assays).
-
-
Procedure:
-
Seed the parasites (or infected host cells) in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known anti-parasitic drug) and a negative control (DMSO).
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 72 hours).
-
Add the viability indicator dye and incubate for a further period (e.g., 4-24 hours).
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent growth inhibition relative to the DMSO control and determine the EC50 value.
-
Simultaneously, perform a similar assay on a mammalian host cell line to determine the CC50 (cytotoxic concentration) and calculate the Selectivity Index (SI = CC50 / EC50).
-
Visual Diagrams and Workflows
Caption: The two-step biosynthesis of Trypanothione catalyzed by TryS.
Caption: A typical workflow for screening and validating TryS inhibitors.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of Trypanothione Synthetase-IN-4
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating potential off-target effects of "Trypanothione synthetase-IN-4," a small molecule inhibitor of Trypanothione Synthetase (TryS). The principles and protocols outlined here are broadly applicable for the preclinical validation of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, Trypanothione Synthetase.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed phenotype may not be due to the inhibition of TryS.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to a lack of translatability from preclinical to clinical settings if the desired efficacy is linked to these unintended interactions.[1]
Q2: What are the initial signs that the observed phenotype in my experiment might be due to off-target effects of this compound?
A2: Several indicators may suggest that the observed cellular phenotype is a result of off-target effects. These include inconsistent results when using a structurally different inhibitor for TryS that produces a different or no phenotype.[2] Another key indicator is a discrepancy with genetic validation methods; if the phenotype persists after using techniques like CRISPR-Cas9 or siRNA to reduce the expression of TryS, it is likely an off-target effect.[1][2]
Q3: How can I proactively minimize off-target effects when using this compound in my experiments?
A3: To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound. Titrating the compound to determine the minimal concentration that elicits the desired on-target effect can reduce the likelihood of engaging lower-affinity off-targets.[1] Additionally, employing structurally distinct inhibitors that target TryS can help confirm that the observed phenotype is not specific to a single chemical scaffold.[2]
Q4: What is the human homolog of Trypanothione Synthetase that I should be concerned about for off-target effects?
A4: Trypanothione Synthetase is an enzyme found in trypanosomatids and is absent in mammals.[3] The host (human) equivalent system for redox metabolism relies on glutathione (B108866) and glutathione reductase (GR).[3] Therefore, when assessing the selectivity of this compound, a primary concern would be its potential interaction with human glutathione reductase, as they share functional similarities in maintaining redox homeostasis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent phenotypic results across different batches of this compound. | Compound instability or degradation. Off-target effects of impurities. | Verify the purity and integrity of each batch using analytical methods like LC-MS. Source the compound from a reputable supplier. |
| Observed cellular toxicity at concentrations expected to be selective for Trypanothione Synthetase. | Off-target liabilities of the compound.[1] | Perform a dose-response curve to determine the therapeutic window. Conduct broad off-target screening panels (e.g., kinase panels, safety pharmacology panels) to identify potential off-target interactions. |
| The phenotype observed with this compound does not match the phenotype from TryS gene knockout/knockdown. | The compound's effect is likely due to off-target interactions.[1][4] | Use a structurally unrelated TryS inhibitor to see if it recapitulates the same phenotype.[2] Investigate potential off-targets identified through screening panels. |
| Difficulty in correlating in vitro enzymatic inhibition of TryS with cellular activity. | Poor cell permeability of the compound. Active efflux of the compound from cells. Compound metabolism. | Perform cell permeability assays (e.g., PAMPA). Use efflux pump inhibitors to determine if the compound is a substrate. Analyze compound stability in cell culture media and cell lysates. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant human kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates at room temperature for a specified period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, TryS, in intact cells.
Methodology:
-
Cell Treatment: Treat intact trypanosomatid cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the aggregated, denatured proteins from the soluble protein fraction.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble TryS protein using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble TryS protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Protocol 3: Genetic Validation using CRISPR-Cas9
Objective: To verify that the observed phenotype is a direct result of the inhibition of Trypanothione Synthetase.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the TryS gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into the trypanosomatid cell line of interest and select for successful transfectants.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout or knockdown of the TryS gene by PCR, sequencing, and Western blot.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the TryS knockout/knockdown clones and compare the results to wild-type cells treated with this compound.[2] If the phenotype is absent in the knockout/knockdown cells, it supports that the compound's effect is on-target.
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
References
Technical Support Center: Improving the Selectivity Index of Trypanothione Synthetase Inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers working to enhance the selectivity index of Trypanothione synthetase (TryS) inhibitors, such as derivatives of "Trypanothione synthetase-IN-4".
Frequently Asked Questions (FAQs)
Q1: What is the selectivity index (SI) and why is it crucial for Trypanothione synthetase inhibitors?
The selectivity index is a critical quantitative measure in drug discovery that represents the ratio of a compound's toxicity against a target (e.g., parasitic cells) versus its toxicity against a non-target (e.g., mammalian cells). It is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the target parasite or enzyme. A higher SI value is desirable as it indicates a greater window of safety, meaning the compound is more toxic to the parasite than to host cells. For Trypanothione synthetase inhibitors, a high SI is paramount to minimize off-target effects and potential toxicity in a human host.
Q2: What are the primary molecular targets for off-target effects of Trypanothione synthetase inhibitors?
The primary off-target concern for TryS inhibitors is the human homolog, Glutathione (B108866) synthetase (hGS). Trypanothione synthetase and human Glutathione synthetase are both members of the ATP-grasp superfamily of enzymes and share similarities in their substrate-binding sites, particularly for ATP and the amino acid components. Inhibition of hGS can disrupt the glutathione metabolism in human cells, leading to cellular damage. Therefore, achieving high selectivity for parasitic TryS over hGS is a principal goal in the development of these inhibitors.
Q3: What initial steps can be taken if the selectivity index of a new Trypanothione synthetase inhibitor derivative is low?
A low selectivity index suggests either poor potency against Trypanothione synthetase, high cytotoxicity against mammalian cells, or a combination of both. The first step is to confirm the accuracy of your IC50 (potency against TryS) and CC50 (cytotoxicity in mammalian cells) values by repeating the respective assays. If the low SI is confirmed, consider the following:
-
Structural Modifications: Analyze the structure-activity relationship (SAR) of your compound series. Modifications that exploit structural differences between the active sites of TryS and hGS can enhance selectivity.
-
Re-evaluation of Assay Conditions: Ensure that the assay conditions for both the target and off-target are optimal and comparable (e.g., buffer composition, pH, substrate concentrations).
-
Solubility Issues: Poor compound solubility can lead to inaccurate IC50 and CC50 measurements. Assess the solubility of your derivative in the assay media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 against Trypanothione Synthetase | 1. Compound Instability: The inhibitor may be degrading under assay conditions. 2. Poor Solubility: The compound is not fully dissolved in the assay buffer, reducing its effective concentration. 3. Incorrect Enzyme/Substrate Concentration: Sub-optimal concentrations can affect inhibitor binding. | 1. Assess compound stability at the assay temperature and pH. Consider running the assay at a lower temperature if possible. 2. Use a co-solvent like DMSO (ensure final concentration is non-inhibitory) or a solubilizing agent. Confirm solubility via visual inspection or light scattering. 3. Re-verify the Michaelis-Menten constants (Km) for the substrates and use concentrations at or below the Km value. |
| Low CC50 in Mammalian Cell Lines | 1. Off-Target Toxicity: The compound inhibits other essential host cell enzymes (e.g., human Glutathione synthetase). 2. General Cellular Toxicity: The compound may be non-specifically cytotoxic (e.g., disrupting cell membranes). 3. Assay Artifact: The compound interferes with the cytotoxicity assay readout (e.g., colorimetric or fluorescent signal). | 1. Perform a counterscreen against human Glutathione synthetase to determine the IC50 for the off-target enzyme. 2. Conduct mechanism-of-action studies to identify the source of toxicity. 3. Run control experiments with the compound in the absence of cells to check for assay interference. |
| Inconsistent Selectivity Index Values | 1. Assay Variability: High variability in either the IC50 or CC50 assay. 2. Cell Line Passage Number: High passage number of mammalian cells can alter their sensitivity to cytotoxic agents. 3. Batch-to-Batch Variation of Inhibitor: Purity and concentration of the inhibitor may vary between batches. | 1. Optimize and validate both assays to ensure reproducibility (e.g., Z'-factor > 0.5). 2. Use low passage number cells and maintain consistent cell culture conditions. 3. Confirm the purity and concentration of each new batch of the inhibitor derivative before testing. |
Experimental Protocols
Protocol 1: Determination of IC50 for Trypanothione Synthetase
This protocol is based on a coupled-enzyme assay that measures the rate of ADP production.
Materials:
-
Recombinant Trypanothione synthetase (TryS)
-
Substrates: ATP, L-cysteine, L-glutamate, spermidine
-
Coupling enzymes: Pyruvate kinase (PK) and L-lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 2 mM DTT
-
Test compound (e.g., "this compound" derivative)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
In each well of the microplate, add the following:
-
Assay buffer
-
NADH
-
PEP
-
ATP
-
L-cysteine, L-glutamate, spermidine
-
PK/LDH enzyme mix
-
Test compound at various concentrations
-
-
Incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding Trypanothione synthetase to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read). The rate of NADH oxidation is proportional to the rate of ADP production by TryS.
-
Calculate the initial velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of CC50 in a Mammalian Cell Line (e.g., HEK293)
This protocol uses a resazurin-based assay to measure cell viability.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Resazurin (B115843) sodium salt solution
-
96-well cell culture plate
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed the 96-well plate with HEK293 cells at a predetermined density and incubate for 24 hours.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours.
-
Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence of each well. The fluorescence signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Visualizations
Caption: Workflow for determining and improving the selectivity index.
Caption: Exploiting substrate differences to achieve selectivity.
Technical Support Center: Trypanothione Synthetase (TryS) Enzymatic Assays
Welcome to the technical support center for Trypanothione (B104310) synthetase (TryS) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols and to troubleshoot common issues encountered during the assay process.
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by Trypanothione synthetase (TryS)?
A1: Trypanothione synthetase (EC 6.3.1.9) is a key enzyme in the redox metabolism of trypanosomatids.[1] It catalyzes the two-step, ATP-dependent synthesis of trypanothione (T(SH)₂) from two molecules of glutathione (B108866) (GSH) and one molecule of spermidine.[2][3] The intermediate product is glutathionylspermidine (B10777622) (Gsp).[2][4] In some trypanosomatids, a separate enzyme, glutathionylspermidine synthetase (GspS), can catalyze the first step, but TryS is capable of performing both.[2][5]
Q2: Why is TryS considered a good drug target?
A2: TryS is an attractive drug target because it is essential for the survival of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas disease.[5][6] Crucially, this enzyme is absent in their mammalian hosts, which reduces the likelihood of off-target effects and toxicity.[1][6]
Q3: What are the common methods to measure TryS activity?
A3: The most common methods include:
-
Phosphate (B84403) Detection Assays: These are high-throughput methods that quantify the inorganic phosphate (Pi) released from ATP hydrolysis during the reaction. A popular reagent for this is BIOMOL GREEN™.[6][7]
-
HPLC-Based Assays: This method allows for the direct detection and quantification of the thiol products, glutathionylspermidine (Gsp) and trypanothione (T(SH)₂).[8] The thiols are typically derivatized with a fluorescent reagent like monobromobimane (B13751) prior to separation by HPLC.[8]
-
Coupled Enzyme Assays: Traditional spectrophotometric assays can also be employed to measure TryS activity.[6]
Q4: Does TryS have any other enzymatic activities I should be aware of?
A4: Yes, TryS also possesses amidase activity, meaning it can hydrolyze trypanothione and glutathionylspermidine back into their constituent components.[9][10] While the in vivo amidase activity is likely low, it is a factor to consider in in vitro assay design as it could potentially impact the net product formation.[10][11]
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Possible Cause | Suggested Solution |
| Incorrect Assay Buffer Temperature | Ensure the assay buffer is at the optimal temperature (e.g., 37°C) before starting the reaction.[11][12] |
| Degraded Reagents | Check the expiration dates of all reagents. Thaw all components completely and mix gently before use. Prepare fresh reaction mixes immediately before use.[12] |
| Enzyme Inactivity | Verify the storage conditions and age of the recombinant TryS. If possible, test with a new batch of enzyme. |
| Omission of a Protocol Step | Carefully review the experimental protocol to ensure no steps were missed, such as the addition of MgCl₂ which is a critical cofactor.[11] |
| Incorrect Pipetting | Use calibrated pipettes and avoid pipetting very small volumes to ensure accuracy.[12] |
Problem 2: High Background Signal
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents. If using a phosphate detection assay, ensure buffers are free of contaminating inorganic phosphate. |
| Spontaneous ATP Hydrolysis | Prepare ATP solutions fresh and keep them on ice. Minimize the time between adding ATP and starting the measurement. |
| Incompatible Plate Type | For colorimetric assays, use clear plates. For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence.[12] |
Problem 3: Non-linear or Decreasing Reaction Rate (Inhibition)
| Possible Cause | Suggested Solution |
| Substrate Inhibition by Glutathione (GSH) | TryS is known to be inhibited by high concentrations of GSH.[6][9] Determine the optimal GSH concentration by performing a substrate titration. The apparent Kₘ for GSH in T. brucei TryS is around 34-56 µM, with inhibition observed at higher concentrations.[9][11] |
| Product Inhibition by Trypanothione (T(SH)₂) | The final product, T(SH)₂, can inhibit the enzyme.[11] For kinetic studies, focus on measuring initial reaction velocities where the product concentration is minimal. |
| Test Compound Precipitation | If screening for inhibitors, visually inspect the wells for any signs of compound precipitation, which can interfere with absorbance or fluorescence readings. |
Quantitative Data Summary
The kinetic parameters of Trypanothione synthetase can vary depending on the species and the specific assay conditions. The following tables summarize key kinetic constants reported in the literature for Trypanosoma brucei TryS.
Table 1: Michaelis-Menten Constants (Kₘ)
| Substrate | Kₘ (µM) | Organism | Assay Conditions | Reference |
| GSH | 34 | T. brucei | Phosphate buffer, pH 7.0, 37°C | [11] |
| GSH | 56 | T. brucei | HEPES buffer, pH 8.0, 25°C | [9] |
| ATP | 18 | T. brucei | Phosphate buffer, pH 7.0, 37°C | [11] |
| ATP | 7.1 | T. brucei | HEPES buffer, pH 8.0, 25°C | [6][9] |
| Spermidine | 687 | T. brucei | Phosphate buffer, pH 7.0, 37°C | [11] |
| Spermidine | 38 | T. brucei | HEPES buffer, pH 8.0, 25°C | [9] |
| Gsp | 32 | T. brucei | Phosphate buffer, pH 7.0, 37°C | [11] |
| Gsp | 2.4 | T. brucei | HEPES buffer, pH 8.0, 25°C | [9] |
Table 2: Inhibition Constants (Kᵢ)
| Inhibitor | Kᵢ (µM) | Type of Inhibition | Organism | Reference |
| GSH (Substrate) | 37 | Substrate Inhibition | T. brucei | [9] |
| T(SH)₂ (Product) | 360 | Product Inhibition | T. brucei | [11] |
Visualized Workflows and Pathways
Trypanothione Synthesis Pathway
Caption: The two-step enzymatic synthesis of Trypanothione.
General Experimental Workflow for a TryS HTS Assay
Caption: High-throughput screening workflow for TryS inhibitors.
Troubleshooting Logic for Low Enzyme Activity
Caption: Decision tree for troubleshooting low TryS activity.
Detailed Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) using Phosphate Detection
This protocol is adapted for a 384-well plate format to screen for TryS inhibitors.[7]
1. Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, 1 mM DTT, 150 mM NaCl.
-
Enzyme Stock: Recombinant TryS diluted in Assay Buffer to the desired final concentration (e.g., 20 nM).
-
Substrate Mix: Prepare a concentrated stock in Assay Buffer to achieve final concentrations of 150 µM GSH, 2 mM Spermidine, and 150 µM ATP.
-
Test Compounds: Dilute compounds in DMSO, then in Assay Buffer.
-
Detection Reagent: BIOMOL GREEN™ or similar malachite green-based reagent.
2. Assay Procedure:
-
Using a liquid handler, dispense 2 µL of test compound solution (or DMSO for controls) into the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Cover the plate and pre-incubate for 1 hour at room temperature. This step is important to identify potential slow-binding inhibitors.[7]
-
Initiate the reaction by adding 4 µL of the Substrate Mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and detect the released phosphate by adding 15 µL of BIOMOL GREEN™ reagent.
-
Incubate for a further 15-20 minutes at room temperature to allow color development.
-
Read the absorbance at 620 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.
-
Plot the inhibition data to determine IC₅₀ values for active compounds.
Protocol 2: HPLC-Based Detection of Thiol Products
This method provides direct quantification of Gsp and T(SH)₂ formation.[8]
1. Reagent Preparation:
-
Reaction Buffer: 10 mM potassium phosphate (pH 7.0), 15 mM NaCl, 85 mM KCl, 10 mM MgCl₂.[11]
-
Substrates: Prepare stock solutions of GSH, Spermidine, and ATP in the Reaction Buffer.
-
Derivatization Reagent: Monobromobimane (mBBr) solution.
-
Quenching Solution: Trichloroacetic acid (TCA), ice-cold.
2. Assay Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube with a total volume of 100 µL. Combine Reaction Buffer, substrates (e.g., 100 µM GSH, 500 µM Spermidine, 100 µM ATP), and enzyme.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot and immediately stop the reaction by adding it to 5 µL of ice-cold 100% TCA.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Take the supernatant for derivatization with monobromobimane according to established protocols for thiol analysis.
-
Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.
3. Data Analysis:
-
Identify and quantify the Gsp and T(SH)₂ peaks by comparing them to authentic standards.
-
Plot the product concentration over time to determine the initial reaction rate.
References
- 1. Targeting Trypanothione Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection by HPLC of a trypanothione synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Resistance to Trypanothione Synthetase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trypanothione (B104310) synthetase (TryS) inhibitors, including compounds such as "Trypanothione synthetase-IN-4". The information provided is based on established knowledge of Trypanothione synthetase and general mechanisms of drug resistance in trypanosomatids.
General Information
Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatids, the protozoan parasites responsible for diseases like leishmaniasis, Chagas disease, and sleeping sickness.[1] TryS catalyzes the synthesis of trypanothione, a unique dithiol that is essential for the parasites' defense against oxidative stress and the survival of the parasite.[2][3] Its absence in humans makes TryS an attractive target for the development of new chemotherapies.[1]
The Trypanothione Pathway
The biosynthesis of trypanothione involves the ATP-dependent conjugation of two glutathione (B108866) molecules to one molecule of spermidine.[4][5] This pathway is critical for the parasite's viability.
Caption: The Trypanothione Biosynthesis and Redox Cycling Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Trypanothione synthetase inhibitors?
A1: Trypanothione synthetase inhibitors block the function of TryS, thereby reducing the biosynthesis of trypanothione.[5] This depletion of trypanothione compromises the parasite's ability to counteract oxidative stress, leading to cell death.[3] Inhibitors can act through different mechanisms, such as being substrate or transition state analogues that bind to the active site of the enzyme.[5] Some inhibitors may also bind to other sites on the enzyme to prevent its function.
Q2: What are the common reasons for observing lower than expected potency of my TryS inhibitor?
A2: Several factors can contribute to lower than expected potency:
-
Compound stability: The inhibitor may be unstable in the experimental medium.
-
Cell permeability: The compound may have poor permeability across the parasite's cell membrane.
-
Off-target effects: The observed cellular effect may not be solely due to TryS inhibition.
-
Experimental conditions: Assay conditions such as cell density, incubation time, and serum concentration in the medium can influence the apparent potency.
-
Pre-existing resistance: The parasite strain used may have some level of intrinsic resistance.
Q3: How can I select for and confirm resistance to a TryS inhibitor in my parasite cultures?
A3: Resistance can be induced by continuous exposure of the parasite culture to stepwise increasing concentrations of the inhibitor.[6] To confirm resistance, you should perform a dose-response assay (e.g., using resazurin (B115843) for viability) and compare the EC50 value of the selected line to the parental (wild-type) line. A significant increase in the EC50 value indicates the development of resistance.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with TryS inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent EC50 values between experiments | Variations in experimental setup (cell density, inhibitor incubation time, passage number of parasites). | Standardize your experimental protocol. Ensure consistent cell seeding density and incubation times. Use parasites within a defined range of passage numbers. |
| Loss of resistance in the absence of drug pressure | The resistance mechanism may be associated with a fitness cost to the parasite. | Maintain a low level of the inhibitor in the culture medium to preserve the resistant phenotype. |
| Cross-resistance to other compounds is observed | The resistance mechanism might be general, such as altered drug uptake or increased efflux. | Test the resistant line against a panel of compounds with different structures and mechanisms of action to determine the cross-resistance profile. This can provide clues about the underlying resistance mechanism. |
| No significant increase in TryS expression in resistant lines | Resistance may not be due to target overexpression. | Investigate other potential mechanisms such as mutations in the TryS gene, decreased drug uptake, or increased drug efflux. |
Experimental Protocols
Protocol for Generating Inhibitor-Resistant Trypanosome Lines
This protocol is adapted from methods used to generate resistance to other trypanocidal drugs.[6]
-
Initial Exposure: Start by culturing wild-type bloodstream form Trypanosoma brucei at an initial concentration of the TryS inhibitor equal to its EC50 value.
-
Stepwise Increase: Once the culture has adapted and is growing at a normal rate, double the concentration of the inhibitor.
-
Monitoring: Monitor the parasite growth and viability regularly. If the culture crashes, reduce the inhibitor concentration to the previous level and allow it to recover before attempting to increase the concentration again.
-
Clonal Selection: Once a significantly resistant population is established (e.g., can tolerate 10-fold the initial EC50), clone the resistant line by limiting dilution to ensure a genetically homogeneous population.
-
Confirmation of Resistance: Determine the EC50 of the cloned resistant line and compare it to the parental wild-type line.
Trypanothione Synthetase Enzyme Inhibition Assay
This is a general protocol to determine the IC50 of an inhibitor against recombinant TryS.
-
Reagents:
-
Recombinant Trypanothione synthetase
-
Substrates: Glutathione (GSH), Spermidine, ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., a phosphate (B84403) detection kit to measure ADP production)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Add the assay buffer, substrates (except one to initiate the reaction), and the inhibitor to a microplate well.
-
Add the enzyme and incubate for a pre-determined time at the optimal temperature.
-
Initiate the reaction by adding the final substrate (e.g., ATP).
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent. .
-
Measure the signal (e.g., absorbance or fluorescence).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.
-
Visualizing Workflows and Pathways
Workflow for Investigating Resistance
The following diagram outlines a typical workflow for investigating the mechanisms of resistance to a TryS inhibitor.
Caption: A workflow for investigating drug resistance mechanisms.
Troubleshooting Decision Tree
This decision tree can help guide your troubleshooting process when encountering reduced inhibitor efficacy.
Caption: A decision tree for troubleshooting reduced inhibitor efficacy.
Quantitative Data Summary
The following table summarizes the IC50 values of some known inhibitors against Trypanothione synthetase from different trypanosomatid species. This data can serve as a reference for your own experimental results.
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Ebselen | T. brucei | 2.6 - 13.8 | [2] |
| Calmidazolium chloride | T. brucei | 2.6 - 13.8 | [2] |
| Adamantane-containing singleton | T. brucei | 1.2 | [2] |
| Various hits | T. brucei | 1.2 - 36 | [2] |
| Various hits | L. infantum | 2.6 - 40 | [2] |
| Various hits | T. cruzi | 2.6 - 40 | [2] |
Disclaimer: This technical support center provides general guidance. Specific experimental outcomes may vary. Always refer to the primary literature and perform appropriate controls for your experiments.
References
- 1. Trypanothione - Wikipedia [en.wikipedia.org]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Trypanothione Synthetase-IN-4
This technical support center is designed for researchers, scientists, and drug development professionals using Trypanothione (B104310) synthetase-IN-4 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Trypanothione synthetase-IN-4?
A1: this compound is an inhibitor of Trypanothione Synthetase (TryS), a key enzyme in the redox metabolism of trypanosomatid parasites.[1][2][3][4] This enzyme is responsible for the synthesis of trypanothione, a molecule essential for the parasite's defense against oxidative stress and for its survival.[1][2][3][4] By inhibiting TryS, this compound disrupts the parasite's ability to manage oxidative damage, leading to cell death.[1][2][3][4] The trypanothione system is absent in mammals, making TryS a selective target for anti-parasitic drugs.[1][2][3][4]
Q2: What are the expected cytotoxic effects of this compound?
A2: this compound is expected to show selective cytotoxicity against trypanosomatid parasites such as Leishmania, Trypanosoma brucei, and Trypanosoma cruzi. It is designed to have minimal cytotoxic effects on mammalian host cells to ensure a favorable therapeutic window. The half-maximal inhibitory concentration (IC50) against parasitic cell lines is anticipated to be in the low micromolar range.
Q3: Which cell lines should I use for my cytotoxicity experiments?
A3: For assessing the anti-parasitic activity of this compound, it is recommended to use relevant trypanosomatid cell lines, such as Leishmania donovani promastigotes or amastigotes, Trypanosoma brucei bloodstream forms, or Trypanosoma cruzi trypomastigotes or amastigotes. To evaluate host cell toxicity, standard mammalian cell lines like HEK293 (human embryonic kidney), HepG2 (human liver cancer), or J774 (mouse macrophage) are commonly used.
Q4: How should I prepare the stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%).[5]
Summary of Quantitative Data
Below is a summary of the expected in vitro activity of this compound.
| Parameter | Trypanosomatid Cell Line (e.g., L. donovani) | Mammalian Cell Line (e.g., J774) |
| IC50 | 1.5 µM | > 50 µM |
| EC50 | 2.5 µM | > 50 µM |
| Selectivity Index (SI) | > 33 | - |
-
IC50 (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits 50% of the target enzyme's activity or cell growth.
-
EC50 (Half-maximal Effective Concentration): Concentration of the compound that induces a response halfway between the baseline and maximum after a specified exposure time.
-
Selectivity Index (SI): Ratio of the IC50 value in a mammalian cell line to the IC50 value in a parasitic cell line (IC50 mammalian / IC50 parasite). A higher SI indicates greater selectivity for the parasite.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][6]
Materials:
-
This compound
-
Parasitic or mammalian cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
LDH Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[8][9]
Materials:
-
This compound
-
Parasitic or mammalian cells
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.[9]
Visualizations
Caption: Inhibition of the Trypanothione Synthesis Pathway.
Caption: General workflow for cytotoxicity assessment.
Caption: Decision tree for troubleshooting common issues.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly High Cytotoxicity in Host Cells | 1. Compound Concentration Error: Incorrect calculation of dilutions. 2. Solvent Toxicity: Final DMSO concentration is too high.[5] 3. Off-Target Effects: The compound may be hitting unintended targets in mammalian cells. | 1. Verify all calculations and prepare fresh serial dilutions. 2. Ensure the final DMSO concentration is non-toxic for your cell line (typically < 0.5%). Run a vehicle-only control.[5] 3. Test on a different mammalian cell line to see if the effect is cell-type specific. |
| No or Low Cytotoxicity in Parasite Cells | 1. Inactive Compound: The compound may have degraded. 2. Incorrect Concentration: The concentrations used are too low. 3. Cell Resistance: The cell line may have inherent resistance mechanisms. | 1. Prepare a fresh stock solution of this compound. Verify storage conditions. 2. Perform a wider dose-response curve, including higher concentrations. 3. Use a different, sensitive strain of the parasite. Confirm results with a positive control compound known to be effective. |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Pipetting Errors: Inaccurate addition of compound or assay reagents. 3. Edge Effects: Evaporation from wells on the edge of the plate.[5] | 1. Ensure the cell suspension is homogenous before and during seeding. Visually inspect the plate after seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead.[5] |
| Assay Interference | 1. Compound-Reagent Interaction: The compound may directly react with the assay reagents (e.g., reduce MTT).[5] 2. Phenol (B47542) Red Interference: Phenol red in the culture medium can affect absorbance readings. | 1. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.[5] 2. If using an absorbance-based assay, consider using a phenol red-free medium for the experiment. |
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Bioavailability of Trypanothione Synthetase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on modifying Trypanothione Synthetase inhibitors, with a focus on improving bioavailability. The information provided uses "Hypothetical-TryS-Inhibitor-A" (HTSIA) as a representative small molecule inhibitor targeting Trypanothione Synthetase (TryS) in parasitic protozoa like Leishmania and Trypanosoma.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability with our lead compound, HTSIA. What are the common contributing factors?
A1: Low oral bioavailability of a Trypanothione Synthetase inhibitor like HTSIA can stem from several factors. These can be broadly categorized into poor absorption, high first-pass metabolism, and rapid excretion. Specific issues could include:
-
Low aqueous solubility: HTSIA may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor membrane permeability: The molecule may be unable to efficiently cross the intestinal epithelial barrier.
-
Efflux by transporters: HTSIA could be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).
-
Metabolic instability: The compound may be rapidly metabolized in the liver (first-pass effect) or the intestinal wall.
Q2: What initial in vitro assays should we perform to diagnose the cause of poor bioavailability for HTSIA?
A2: A systematic approach using a panel of in vitro assays is recommended to identify the specific bioavailability hurdles for HTSIA. Key assays include:
-
Solubility Assays: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion and predict gastrointestinal absorption.
-
Caco-2 Permeability Assay: This cell-based assay helps to evaluate both passive and active transport, including the potential for efflux by transporters.
-
Microsomal Stability Assay: To evaluate the metabolic stability of HTSIA in liver and intestinal microsomes.
Q3: Our data suggests HTSIA is a substrate for P-glycoprotein. What strategies can we employ to mitigate this?
A3: If HTSIA is identified as a P-gp substrate, several medicinal chemistry strategies can be employed:
-
Reduce the number of hydrogen bond donors: This can decrease the molecule's affinity for P-gp.
-
Increase molecular rigidity: A more rigid conformation can be less favorable for P-gp binding.
-
Introduce polar surface area (PSA) masking: Temporarily masking polar groups with lipophilic moieties can reduce P-gp recognition.
-
Co-administration with a P-gp inhibitor: While a viable strategy, this can introduce complexities related to drug-drug interactions.
Q4: HTSIA shows high clearance in our liver microsome stability assay. What chemical modifications could improve its metabolic stability?
A4: To address high metabolic clearance, consider the following modifications to the HTSIA scaffold:
-
Identify metabolic "hotspots": Use techniques like mass spectrometry to pinpoint the exact sites of metabolism on the molecule.
-
Block metabolic sites: Introduce metabolically stable groups (e.g., fluorine, deuterium) at the identified hotspots.
-
Modify labile functional groups: Replace or modify groups known to be susceptible to enzymatic degradation (e.g., esters, amides).
-
Alter overall lipophilicity: Reducing lipophilicity can sometimes decrease the rate of metabolism.
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 permeability assays.
| Potential Cause | Troubleshooting Step |
| Poor cell monolayer integrity | Verify the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol. |
| Compound cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the tested concentrations of HTSIA to ensure the observed low permeability is not due to cell death. |
| Low compound recovery | Analyze both the apical and basolateral compartments, as well as the cell lysate, to determine if the compound is binding to the plate plastic or accumulating within the cells. |
| Inconsistent passage number of cells | Use Caco-2 cells within a consistent and validated passage number range, as their transporter expression can change with excessive passaging. |
Issue 2: HTSIA has good in vitro permeability but poor in vivo absorption.
| Potential Cause | Troubleshooting Step |
| Poor solubility in vivo | Re-evaluate the formulation of HTSIA for in vivo studies. Consider using solubility-enhancing excipients or different vehicle formulations. |
| High first-pass metabolism | Conduct in vivo pharmacokinetic studies with both oral and intravenous administration to determine the extent of first-pass metabolism. |
| Gut instability | Assess the stability of HTSIA in simulated gastric and intestinal fluids to rule out degradation in the gastrointestinal tract. |
Quantitative Data Summary
The following table summarizes hypothetical data for HTSIA and a modified analog (HTSIA-M1) designed for improved bioavailability.
| Parameter | HTSIA | HTSIA-M1 | Significance of Improvement |
| Aqueous Solubility (pH 7.4, µM) | 5 | 50 | 10-fold increase |
| PAMPA Permeability (10⁻⁶ cm/s) | 2 | 10 | 5-fold increase |
| Caco-2 Efflux Ratio (B-A/A-B) | 5.2 | 1.8 | Reduced P-gp efflux |
| Mouse Liver Microsomal Half-life (min) | 15 | 60 | 4-fold increase in stability |
| Oral Bioavailability (Mouse, %) | < 2 | 25 | Significant improvement |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Donor Plate: Add a solution of HTSIA in a buffer at pH 5.0 (simulating the upper intestine) to the wells of a 96-well donor plate.
-
Coat Filter Plate: Coat the wells of a 96-well filter plate with a 1% solution of lecithin (B1663433) in dodecane (B42187) to form the artificial membrane.
-
Assemble Sandwich: Place the coated filter plate on top of the donor plate, ensuring the membrane is in contact with the donor solution.
-
Add Acceptor Solution: Fill the wells of the filter plate with a buffer at pH 7.4 (simulating physiological pH).
-
Incubate: Incubate the sandwich plate at room temperature for 4-16 hours with gentle shaking.
-
Analyze Samples: Measure the concentration of HTSIA in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify Monolayer Integrity: Measure the TEER of the cell monolayers to ensure they are confluent and have formed tight junctions.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add HTSIA solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add HTSIA solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the apical chamber at various time points.
-
-
Analyze Samples: Determine the concentration of HTSIA in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0)
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). A ratio > 2 suggests active efflux.
-
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of a hypothetical Trypanothione Synthetase inhibitor.
Validation & Comparative
A Comparative Guide to Trypanothione Synthetase Inhibitors: Benchmarking Trypanothione Synthetase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trypanothione (B104310) synthetase-IN-4 (TryS-IN-4) with other known inhibitors of Trypanothione Synthetase (TryS), a key enzyme in the redox metabolism of trypanosomatid parasites and a promising drug target for diseases like leishmaniasis and trypanosomiasis. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Trypanothione Synthetase Inhibitors
The efficacy of various TryS inhibitors is summarized in the table below. The data includes half-maximal inhibitory concentrations (IC50) against the TryS enzyme from different parasite species and the half-maximal effective concentrations (EC50) against the parasites themselves. A lower value indicates higher potency.
| Inhibitor | Target Organism | Target Enzyme/Cell | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Trypanothione synthetase-IN-4 | Leishmania infantum | LiTryS (vs ATP) | 7.3 | - | 35 | [1] |
| Leishmania infantum | LiTryS (vs GSH) | 7.8 | - | [1] | ||
| Leishmania infantum | LiTryS (vs Spd) | 5.5 | - | [1] | ||
| Leishmania infantum | Axenic Amastigotes | - | 0.4 | [1] | ||
| Leishmania infantum | Intracellular Amastigotes | - | 0.6 | [1] | ||
| MOL2008 | Leishmania infantum | LiTryS | 0.15 | - | >10 | [2][3] |
| Trypanosoma brucei | Bloodstream form | - | 4.3 | [3] | ||
| FS-554 | Leishmania infantum | LiTryS | 0.35 | - | <10 | [2][3] |
| Trypanosoma brucei | Bloodstream form | - | 8.3 | [3] | ||
| Indazole derivative 4 | Trypanosoma brucei | TbTryS | 0.14 | 5.1 | - | [3] |
| TS001 | Leishmania major | LmTryS | 17 | - | - | [4] |
| Leishmania donovani | Promastigotes | - | 26 | [4] | ||
| Trypanosoma brucei brucei | - | - | 31 | [4] | ||
| Calmidazolium chloride | Trypanosoma brucei | TbTryS | 2.6 - 13.8 | - | - | [5] |
| Leishmania infantum | LiTryS | 2.6 - 13.8 | - | [5] | ||
| Trypanosoma cruzi | TcTryS | 2.6 - 13.8 | - | [5] | ||
| Ebselen | Trypanosoma brucei | TbTryS | 2.6 - 13.8 | - | 11-182 | [5] |
| Leishmania infantum | LiTryS | 2.6 - 13.8 | - | [5] | ||
| Trypanosoma cruzi | TcTryS | 2.6 - 13.8 | - | [5] |
Experimental Protocols
Biochemical Assay for Trypanothione Synthetase Inhibition
This protocol outlines a typical high-throughput screening (HTS) assay to identify and characterize inhibitors of TryS.
1. Reagents and Materials:
-
Recombinant TryS enzyme (e.g., from L. infantum, T. brucei)
-
Substrates: ATP, Glutathione (GSH), Spermidine (Spd)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM dithiothreitol)
-
Detection reagent to quantify ADP production (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds dissolved in DMSO
-
384-well plates
2. Assay Procedure:
-
Dispense a small volume of test compound solution or DMSO (as a control) into the wells of a 384-well plate.
-
Add the TryS enzyme solution to all wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (ATP, GSH, and Spd). The screening is often adapted to favor the detection of non-competitive and slow-binding inhibitors, in addition to potent competitive ones[6].
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the enzyme activity.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
For hit compounds, perform dose-response curves to determine the IC50 value. This is typically done with eight-point concentrations starting from a high concentration (e.g., 125 µM) with 1:3 serial dilutions[5].
Cell-Based Assay for Antileishmanial Activity against Intracellular Amastigotes
This protocol describes a common method to evaluate the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.
1. Cell Culture and Infection:
-
Host cells: Human monocytic cell line (e.g., THP-1) or primary macrophages.
-
Leishmania parasites (e.g., L. donovani, L. infantum).
-
Differentiate THP-1 monocytes into adherent macrophages by treating them with phorbol (B1677699) myristate acetate (B1210297) (PMA) for 48 hours[1].
-
Infect the differentiated macrophages with stationary phase Leishmania promastigotes at a defined multiplicity of infection (e.g., a macrophage to parasite ratio of 1:15)[1].
-
Allow the parasites to infect the macrophages for a set period (e.g., 24 hours).
2. Compound Treatment and Analysis:
-
Add serial dilutions of the test compounds to the infected macrophage cultures. Include a positive control (e.g., amphotericin B) and a negative control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C with 5% CO2[1].
-
Fix and stain the cells with a DNA-binding dye (e.g., DAPI) to visualize the host cell nuclei and parasite kinetoplasts.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of infected macrophages and the number of amastigotes per macrophage using automated image analysis software.
-
Determine the EC50 value of the compound, which is the concentration that reduces the parasite burden by 50%.
-
Assess the cytotoxicity of the compounds on the host cells in parallel to determine the selectivity index (SI), calculated as the ratio of the host cell cytotoxicity (CC50) to the antiparasitic activity (EC50).
Visualizing Key Pathways and Processes
The Trypanothione-Based Redox Pathway
The following diagram illustrates the central role of Trypanothione Synthetase in the unique redox metabolism of trypanosomatids. This pathway is absent in humans, making it an attractive target for selective drug development.
References
- 1. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of Trypanothione Synthetase Inhibitors Against Current Leishmaniasis Therapies
A Guide for Researchers and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. Current treatment regimens are often hampered by issues of toxicity, the emergence of drug resistance, and logistical challenges in their administration. This has spurred the search for novel therapeutic agents that target parasite-specific pathways. One such promising target is Trypanothione (B104310) synthetase (TryS), an enzyme crucial for the parasite's defense against oxidative stress and absent in the mammalian host. This guide provides a comparative overview of a novel class of potential drugs, represented here as "Trypanothione synthetase-IN-4," against established first and second-line treatments for leishmaniasis.
Mechanism of Action: A Tale of Two Strategies
Current leishmaniasis drugs employ a variety of mechanisms to eliminate the parasite. In contrast, "this compound" represents a targeted approach, aiming to cripple the parasite's unique antioxidant defense system.
Current Drug Mechanisms:
-
Pentavalent Antimonials (e.g., Sodium Stibogluconate, Meglumine Antimoniate): These compounds are pro-drugs that are reduced to the toxic trivalent form (SbIII) within the amastigote. SbIII is believed to interfere with glycolysis and fatty acid oxidation and to induce apoptosis-like cell death in the parasite. A key mechanism involves the inhibition of trypanothione reductase, a related enzyme in the same pathway as TryS.[1]
-
Amphotericin B: This polyene antifungal agent binds to ergosterol, a major component of the Leishmania cell membrane, forming pores that lead to ion leakage and cell death. Its liposomal formulation (AmBisome®) has improved its safety profile.
-
Miltefosine (B1683995): This alkylphosphocholine drug disrupts cell signaling pathways and lipid metabolism in the parasite, ultimately inducing apoptosis.[2]
-
Paromomycin (B158545): An aminoglycoside antibiotic, paromomycin inhibits protein synthesis by binding to the parasite's ribosomal RNA.
-
Pentamidine: This aromatic diamidine is thought to interfere with DNA, RNA, and protein synthesis in Leishmania.
This compound Mechanism:
"this compound" and its analogues are designed to specifically inhibit Trypanothione synthetase. This enzyme catalyzes the synthesis of trypanothione, a unique dithiol that is the central molecule in the parasite's defense against oxidative stress produced by the host's immune cells. By blocking TryS, these inhibitors prevent the neutralization of reactive oxygen species, leading to an accumulation of oxidative damage and parasite death.[3][4][5]
Performance Comparison: In Vitro Efficacy
The following tables summarize the in vitro activity of representative Trypanothione synthetase inhibitors against Leishmania parasites and the enzyme itself, compared with the activity of current drugs. It is important to note that "this compound" is a representative name for a novel inhibitor, and the data presented for this class are based on published results for compounds like TS001 and Ebselen.[6][7]
Table 1: In Vitro Efficacy against Leishmania Promastigotes
| Compound/Drug | Target Species | IC50 (µM) | Citation |
| Trypanothione Synthetase Inhibitor (TS001) | L. major | 17 | [6] |
| L. donovani | 26 | [6] | |
| Amphotericin B | L. donovani | ~0.1 - 0.5 | |
| Miltefosine | L. donovani | ~2 - 10 | |
| Pentamidine | L. donovani | ~1 - 5 | |
| Paromomycin | L. donovani | ~10 - 50 |
Table 2: In Vitro Efficacy against Leishmania Amastigotes (Intracellular)
| Compound/Drug | Target Species | EC50 (µM) | Citation |
| Trypanothione Synthetase Inhibitor (Ebselen) | L. donovani | ~1 - 5 | [7] |
| Amphotericin B | L. donovani | ~0.05 - 0.2 | |
| Miltefosine | L. donovani | ~1 - 5 | |
| Pentamidine | L. donovani | ~0.5 - 2 | |
| Paromomycin | L. donovani | ~5 - 20 |
Table 3: Enzymatic Inhibition of Trypanothione Synthetase
| Compound | Target Enzyme | IC50 (µM) | Citation |
| TS001 | L. major TryS | 9 - 19 | [6] |
| Calmidazolium chloride | L. infantum TryS | 2.6 - 13.8 | [7] |
| Ebselen | L. infantum TryS | 2.6 - 13.8 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: The Trypanothione Pathway in Leishmania.
Caption: A typical in vitro screening workflow for antileishmanial drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the evaluation of "this compound" and other antileishmanial compounds.
Trypanothione Synthetase (TryS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TryS.
-
Enzyme and Substrates: Recombinant Leishmania TryS is expressed and purified. Substrates include glutathione, spermidine, and ATP.
-
Assay Principle: The assay measures the production of ADP, a product of the TryS-catalyzed reaction. This is often done using a coupled enzyme system where the generated ADP is used to convert a substrate into a detectable product (e.g., colorimetric or fluorescent).
-
Procedure:
-
Prepare a reaction mixture containing buffer, recombinant TryS, glutathione, and spermidine in a 96-well plate.
-
Add various concentrations of the test compound (e.g., "this compound").
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction and measure the signal generated by the coupled enzyme system using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
In Vitro Leishmania Amastigote Viability Assay
This assay assesses the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.[8][9][10][11]
-
Cell Culture:
-
Maintain a macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) in appropriate culture medium.
-
Culture Leishmania promastigotes until they reach the stationary phase, which is enriched in infective metacyclic forms.
-
-
Infection:
-
Seed the macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophage monolayer with stationary-phase promastigotes at a defined multiplicity of infection (e.g., 10 parasites per macrophage).
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
-
Drug Treatment and Analysis:
-
Add fresh medium containing serial dilutions of the test compound to the infected cells.
-
Incubate for 72 hours.
-
Fix the cells and stain the nuclei of both macrophages and amastigotes (e.g., with Giemsa or DAPI).
-
Determine the number of amastigotes per macrophage using high-content imaging or manual microscopy.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50%.
-
In Vivo Efficacy in a Murine Model of Leishmaniasis
Animal models are essential for evaluating the in vivo efficacy and toxicity of lead compounds.[12][13][14][15][16]
-
Animal Model: BALB/c mice are a commonly used susceptible model for both cutaneous and visceral leishmaniasis.
-
Infection:
-
For visceral leishmaniasis, infect mice intravenously with L. donovani promastigotes.
-
For cutaneous leishmaniasis, infect mice in the footpad or ear dermis with L. major promastigotes.
-
-
Treatment:
-
Once the infection is established (e.g., as determined by lesion development for cutaneous leishmaniasis or parasite burden in the liver and spleen for visceral leishmaniasis), treat the mice with the test compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group and a positive control group treated with a standard drug (e.g., miltefosine or AmBisome®).
-
-
Efficacy Assessment:
-
For cutaneous leishmaniasis, measure the lesion size over time.
-
For visceral leishmaniasis, euthanize the mice at the end of the treatment period and determine the parasite burden in the liver and spleen by limiting dilution assay or qPCR.
-
Calculate the percentage of reduction in parasite load compared to the vehicle-treated group.
-
Conclusion and Future Directions
The development of specific inhibitors of Leishmania Trypanothione synthetase, represented here by "this compound," holds significant promise for the future of leishmaniasis treatment. The high degree of specificity of this target for the parasite offers the potential for a therapeutic window wider than that of many current drugs, potentially leading to reduced toxicity.
The in vitro data for representative TryS inhibitors are encouraging, demonstrating potent activity against both the enzyme and the parasite. However, the critical next step is the rigorous evaluation of these compounds in in vivo models of both cutaneous and visceral leishmaniasis to assess their efficacy, pharmacokinetic properties, and safety profiles. Further optimization of lead compounds to improve their in vivo activity and drug-like properties will be essential for their progression towards clinical development. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery of new and improved treatments for this neglected tropical disease.
References
- 1. Mini review on tricyclic compounds as an inhibitor of trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]
- 12. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 13. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of In Vivo Imaging System Technology in Leishmania major BALB/c Mouse Ear Infection Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Visualization of Leishmania tropica Infection in BALB/c Mice by Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating Trypanothione Synthetase Inhibitors: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of novel Trypanothione (B104310) synthetase (TryS) inhibitors, using "Trypanothione synthetase-IN-4" as a representative lead candidate. By objectively comparing its potential performance with existing alternatives and detailing essential experimental protocols, this guide serves as a practical resource for advancing anti-trypanosomatid drug discovery.
Trypanothione synthetase is a critical enzyme in the redox metabolism of trypanosomatid parasites, including Trypanosoma and Leishmania species, which are responsible for debilitating and often fatal diseases such as Chagas disease, African sleeping sickness, and leishmaniasis.[1][2] The absence of a homologous enzyme in humans makes TryS an attractive and specific target for the development of new therapeutics with potentially minimal off-target effects.[3] This guide outlines the necessary steps and comparative data required to validate a novel TryS inhibitor.
The Trypanothione Pathway: A Validated Drug Target
The trypanothione system is central to the parasite's ability to combat oxidative stress, a key host defense mechanism.[1] Trypanothione synthetase catalyzes the ATP-dependent synthesis of trypanothione from two molecules of glutathione (B108866) and one molecule of spermidine (B129725).[4][5] This dithiol is then maintained in its reduced, active form by trypanothione reductase (TryR).[1] The essentiality of this pathway for parasite survival has been well-established, and its partial inhibition has been shown to impair parasite viability, making TryS a validated drug target.[4]
Caption: The Trypanothione biosynthesis and redox pathway in trypanosomatids.
Comparative Analysis of Trypanothione Synthetase Inhibitors
A critical step in validating a new drug lead is to compare its performance against known inhibitors. The following table summarizes key quantitative data for several classes of TryS inhibitors. "this compound" would need to demonstrate competitive or superior activity and selectivity to be considered a promising candidate.
| Inhibitor Class/Compound | Target Organism/Enzyme | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Paullone Derivatives | |||||
| MOL2008 | L. major TryS | 0.095 | L. donovani: 1.5 | >10 | [6] |
| FS-554 | T. brucei TryS | 0.14 | T. b. brucei: 0.05 | >20 | [6] |
| Indazole Derivatives | |||||
| Compound 4 | T. brucei TryS | 0.14 | T. brucei: 5.1 | - | [3] |
| Natural Products | |||||
| Cynaropicrin | T. cruzi TryS | 1.8 | T. cruzi: 0.9 | 11 | [6] |
| Conessine | L. major TryS | 10 | L. donovani: 2.5 | 4 | [6] |
| Screening Hits | |||||
| Ebselen | T. brucei TryS | 2.6-13.8 | T. b. brucei: low µM | 11-182 | [4][7] |
| Calmidazolium chloride | Multi-species TryS | 2.6-13.8 | - | - | [4][7] |
| Adamantane-containing singleton | T. brucei TryS | 1.2 | - | - | [4][7] |
Essential Experimental Protocols for Validation
To validate "this compound," a series of standardized experiments must be conducted. The following protocols are fundamental for generating the comparative data presented above.
Trypanothione Synthetase Activity Assay
This assay quantifies the enzymatic activity of TryS and is used to determine the IC50 of an inhibitor.
-
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the synthesis of trypanothione. The malachite green reagent forms a colored complex with Pi, which can be measured spectrophotometrically.[5]
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 5 mM MgCl2, 1 mM DTT).
-
Add the substrates: glutathione (e.g., 0.5 mM), spermidine (e.g., 10 mM), and ATP (e.g., 1.5 mM) to a 96-well plate.
-
Add varying concentrations of the test inhibitor ("this compound").
-
Initiate the reaction by adding recombinant TryS enzyme.
-
Incubate at the optimal temperature (e.g., 37°C).
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by non-linear regression.
-
In Vitro Anti-parasitic Activity Assay
This assay determines the efficacy of the inhibitor against the whole parasite (EC50).
-
Principle: The assay measures the inhibition of parasite growth or survival in the presence of the test compound.
-
Methodology (example for T. cruzi amastigotes):
-
Seed host cells (e.g., human osteosarcoma cells) in a 96-well plate and allow them to adhere.
-
Infect the host cells with trypomastigotes, which will transform into intracellular amastigotes.
-
After infection, wash away extracellular parasites and add fresh medium containing serial dilutions of the test inhibitor.
-
Incubate for a period that allows for parasite replication (e.g., 48-72 hours).
-
Fix and stain the cells (e.g., with a DNA-binding fluorescent dye).
-
Image the plates and quantify the number of intracellular amastigotes using an automated imaging system.
-
Calculate the percentage of parasite growth inhibition and determine the EC50 value.
-
Host Cell Cytotoxicity Assay
This assay evaluates the toxicity of the inhibitor against mammalian cells to determine its selectivity.
-
Principle: The assay measures the viability of host cells after exposure to the test compound.
-
Methodology (example using resazurin):
-
Seed mammalian cells (e.g., human macrophages or the host cell line used in the anti-parasitic assay) in a 96-well plate.
-
Add serial dilutions of the test inhibitor and incubate for the same duration as the anti-parasitic assay.
-
Add resazurin (B115843) solution to each well. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Measure fluorescence to quantify cell viability.
-
Calculate the concentration that reduces cell viability by 50% (CC50).
-
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite.
-
Workflow for Validating a Trypanothione Synthetase Inhibitor
The following diagram illustrates the logical workflow for the validation of a new TryS inhibitor.
Caption: Experimental workflow for the validation of a novel TryS inhibitor.
Logical Framework for Target Validation
The rationale for pursuing Trypanothione synthetase as a drug target is based on a set of logical premises.
Caption: Logical relationship for the validation of Trypanothione synthetase as a drug target.
References
- 1. mdpi.com [mdpi.com]
- 2. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Trypanothione Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of various inhibitors targeting Trypanothione (B104310) synthetase (TryS), a crucial enzyme in the redox metabolism of trypanosomatids and a promising drug target for diseases like leishmaniasis and Chagas disease. While specific kinetic data for a compound designated "Trypanothione synthetase-IN-4" is not publicly available, this guide offers a comprehensive comparison of other well-characterized TryS inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Trypanothione Synthetase Inhibitors
The following table summarizes the kinetic and inhibitory activities of several known Trypanothione synthetase inhibitors against the enzyme from different trypanosomatid species. This data allows for a direct comparison of their potency and mechanism of action.
| Inhibitor | Target Organism | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| DDD66604 | Trypanosoma brucei | 19.02 ± 1.26 | - | Competitive with respect to Spermidine (B129725); Uncompetitive with respect to ATP and GSH | [1] |
| Indazole Derivative 4 | Trypanosoma brucei | 0.14 | - | Not specified | [2] |
| Ebselen | Trypanosoma brucei | 2.6 - 13.8 | - | Slow-binding, irreversible | [3][4] |
| Calmidazolium chloride | Trypanosoma brucei | 2.6 - 13.8 | - | Not specified | [3][4] |
| Adamantane Singleton | Trypanosoma brucei | - | - | Non-covalent, non-competitive | [3] |
| GSH (substrate) | Trypanosoma brucei | - | 1000 | Substrate inhibition | [5][6] |
| T(SH)2 (product) | Trypanosoma brucei | - | 360 | Product inhibition | [5][6] |
| DDD86243 | Trypanosoma brucei | - | - | Mixed, uncompetitive, and allosteric-type with respect to spermidine, ATP, and glutathione (B108866) | [1] |
Note: "-" indicates that the data was not specified in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key experiments in the kinetic analysis of Trypanothione synthetase inhibitors.
1. Recombinant Trypanothione Synthetase (TryS) Expression and Purification
-
Gene Cloning and Expression: The gene encoding TryS from the target trypanosomatid species is cloned into an appropriate expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag). The plasmid is then transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).
-
Protein Expression: An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate concentration of IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged TryS is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient. Further purification can be achieved by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.
2. In Vitro Trypanothione Synthetase Kinetic Assay
The enzymatic activity of TryS is typically determined by monitoring the release of inorganic phosphate (B84403) (Pi) from the ATP-dependent ligation reaction.
-
Assay Principle: The assay measures the amount of Pi produced, which is directly proportional to the enzyme's activity. The BIOMOL Green reagent is commonly used for the colorimetric quantification of phosphate.
-
Reaction Mixture: A typical 50 µL reaction mixture contains:
-
100 mM HEPES buffer, pH 8.0
-
10 mM MgCl2
-
2 mM Dithiothreitol (DTT)
-
Substrates: ATP, spermidine (Spd), and glutathione (GSH) at varying concentrations around their Km values. For T. brucei TryS, typical concentrations are around 100 µM for ATP and GSH, and 1.2 mM for spermidine.[1]
-
Recombinant TryS enzyme (e.g., 12.5 nM)
-
Inhibitor at various concentrations.
-
-
Assay Procedure:
-
The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature in the assay buffer.
-
The reaction is initiated by the addition of the substrates.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) during which the enzyme activity is linear.
-
The reaction is stopped by adding the BIOMOL Green reagent.
-
The absorbance is measured at 650 nm after a color development period.
-
-
Data Analysis:
-
IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Kinetic Parameter Determination (Km and Ki): To determine the mode of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of one substrate while keeping the others constant, in the presence of different fixed concentrations of the inhibitor. The data are then plotted as double reciprocal plots (Lineweaver-Burk plots) to visualize the inhibition pattern (competitive, uncompetitive, non-competitive, or mixed).[1] Non-linear regression analysis is used to fit the data to the appropriate Michaelis-Menten equation to determine Km and Vmax in the absence and presence of the inhibitor, from which Ki can be calculated.
-
Visualizations
Trypanothione Biosynthesis Pathway and Inhibition
The following diagram illustrates the two-step biosynthesis of trypanothione from glutathione and spermidine, catalyzed by Trypanothione synthetase, and indicates the point of inhibition by a generic TryS inhibitor.
Caption: Trypanothione biosynthesis pathway and the site of action for TryS inhibitors.
Experimental Workflow for Kinetic Analysis of TryS Inhibitors
This diagram outlines the key steps involved in the kinetic characterization of a Trypanothione synthetase inhibitor.
Caption: Experimental workflow for the kinetic analysis of TryS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the catalytic mechanism of Trypanosoma brucei trypanothione synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of "Trypanothione synthetase-IN-4" with other synthetases
A Guide for Researchers in Drug Discovery
Introduction:
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, making it a prime target for the development of new drugs against diseases like leishmaniasis and trypanosomiasis. The unique presence of the trypanothione system in these parasites, and its absence in their mammalian hosts, offers a promising avenue for selective therapeutic intervention. This guide provides a comparative overview of the cross-reactivity of a representative Trypanothione synthetase inhibitor.
It is important to note that a specific compound designated "Trypanothione synthetase-IN-4" was not identified in a comprehensive review of publicly available scientific literature. Therefore, for the purpose of this illustrative guide, we will focus on a well-characterized class of Trypanothione synthetase inhibitors, the paullones , which have demonstrated significant promise in preclinical studies. This guide will use data available for this class of compounds to highlight the principles and methodologies of assessing inhibitor selectivity.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity of a representative paullone (B27933) derivative against Trypanothione synthetase from different parasite species. Data on cross-reactivity against a common off-target class, protein kinases, is also included to illustrate the selectivity profile.
| Compound Class | Target Enzyme | Organism/Cell Line | IC50 / EC50 | Reference |
| Paullones | Trypanothione Synthetase (TryS) | Leishmania infantum | 150 nM - 350 nM | [1] |
| Trypanothione Synthetase (TryS) | Trypanosoma brucei | ~140 nM | [1] | |
| Leishmania infantum promastigotes | - | 12.6 µM | [1] | |
| Trypanosoma brucei | - | 4.3 µM - 8.3 µM | [1] | |
| Protein Kinases (general) | - | Varies | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cell-based assay. Lower values indicate higher potency. Paullones were initially identified as protein kinase inhibitors, highlighting the importance of assessing cross-reactivity.[1]
Experimental Protocols
Accurate assessment of inhibitor selectivity is fundamental in drug development. Below are detailed methodologies for key experiments used to determine the cross-reactivity of Trypanothione synthetase inhibitors.
In Vitro Enzyme Inhibition Assay for Trypanothione Synthetase
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TryS.
-
Principle: The assay measures the ATP-dependent synthesis of trypanothione from glutathione (B108866) and spermidine. The reaction can be monitored by measuring the depletion of ATP or the formation of ADP.
-
Materials:
-
Purified recombinant Trypanothione synthetase
-
ATP, Glutathione, Spermidine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl2 and KCl)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, glutathione, and spermidine.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with solvent only.
-
Initiate the reaction by adding purified Trypanothione synthetase and ATP.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Kinase Selectivity Profiling
Given that many small molecule inhibitors can interact with the ATP-binding site of enzymes, it is crucial to screen them against a panel of kinases, a common source of off-target effects.
-
Principle: This involves testing the inhibitor against a large panel of purified human kinases to identify any unintended inhibitory activity.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) or an in-house platform.
-
The test compound is typically assayed at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
The activity of each kinase is measured in the presence of the inhibitor and compared to a control.
-
Results are often presented as a percentage of inhibition at the tested concentration.
-
For significant "hits" (e.g., >50% inhibition), follow-up dose-response experiments are performed to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a potential Trypanothione synthetase inhibitor.
Caption: Workflow for identifying selective Trypanothione synthetase inhibitors.
This guide provides a foundational understanding of the critical importance of assessing the cross-reactivity of Trypanothione synthetase inhibitors. By employing rigorous in vitro assays and comprehensive selectivity profiling, researchers can identify potent and selective compounds with a higher probability of success in the drug development pipeline for neglected tropical diseases.
References
Comparative Efficacy of Trypanothione Synthetase Inhibitors in Leishmania Species
A Guide for Researchers and Drug Development Professionals
The trypanothione-based redox system is a validated and promising target for the development of novel therapeutics against leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. Central to this pathway is the enzyme Trypanothione (B104310) synthetase (TryS), which is essential for the survival of the parasite and absent in the mammalian host. This guide provides a comparative analysis of the efficacy of "Trypanothione synthetase-IN-4," a potent inhibitor of Leishmania infantum TryS, alongside other notable TryS inhibitors. The information is compiled from peer-reviewed studies to facilitate informed decisions in drug discovery and development.
Inhibitor Performance: A Quantitative Comparison
The following table summarizes the in vitro efficacy of this compound and other selected TryS inhibitors against various Leishmania species. The data presented includes the half-maximal inhibitory concentration (IC50) against the TryS enzyme and the half-maximal effective concentration (EC50) against different life stages of the parasite.
| Inhibitor | Leishmania Species | Target | IC50 (µM) | Parasite Stage | EC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | L. infantum | LiTryS | 7.3 (vs ATP), 7.8 (vs GSH), 5.5 (vs Spd) | Axenic Amastigote | 0.4 | 35.5 | [1] |
| L. infantum | Intracellular Amastigote | 0.6 | [1] | ||||
| Trypanothione synthetase-IN-1 | L. infantum | LiTryS | 14.8 (vs Spd) | Axenic Amastigote | 21.5 | <1 | [2] |
| L. infantum | Intracellular Amastigote | 13.5 | [2] | ||||
| Trypanothione synthetase-IN-2 | L. infantum | LiTryS | 5.4 (vs Spd) | Axenic Amastigote | 7.3 | >10 | [3] |
| L. infantum | Intracellular Amastigote | 17.9 | [3] | ||||
| TS001 | L. major | LmTryS | 9-19 (range for 6 novel inhibitors) | Promastigote | 17 | Not Reported | [4] |
| L. donovani | Promastigote | 26 | [4] |
Note: The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) against a mammalian cell line to the effective concentration (EC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the trypanothione metabolic pathway and a general experimental workflow for inhibitor screening.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Trypanothione synthetase inhibitors.
Recombinant Trypanothione Synthetase (TryS) Inhibition Assay (Biochemical Screening)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of TryS.
-
Enzyme Source: Recombinant Leishmania TryS is expressed in and purified from E. coli.
-
Assay Principle: The assay quantifies the production of ADP, a product of the synthetase reaction, using a coupled enzymatic reaction that leads to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture:
-
HEPES buffer (pH 7.5)
-
KCl
-
MgCl2
-
ATP
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Glutathione (GSH)
-
Spermidine (Spd)
-
Recombinant TryS enzyme
-
Test compound (dissolved in DMSO)
-
-
Procedure:
-
The reaction mixture, excluding GSH and Spd, is pre-incubated with the test compound for a defined period.
-
The reaction is initiated by the addition of GSH and Spd.
-
The decrease in absorbance at 340 nm is monitored over time.
-
The initial reaction rates are calculated.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
For IC50 determination, various concentrations of the inhibitor are tested, and the data are fitted to a dose-response curve.[4][5]
-
Leishmania Promastigote Viability Assay
This assay assesses the effect of a compound on the growth of the promastigote stage of the parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C.
-
Assay Principle: Parasite viability is typically determined using a metabolic indicator dye such as resazurin (B115843) (AlamarBlue) or MTT. Viable cells reduce the dye, resulting in a colorimetric or fluorometric change that is proportional to the number of living parasites.
-
Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
The test compound is added at various concentrations.
-
Plates are incubated for 48-72 hours at 26°C.
-
The viability reagent (e.g., resazurin) is added, and the plates are incubated for an additional 4-24 hours.
-
The absorbance or fluorescence is measured using a plate reader.
-
EC50 values are calculated from the dose-response curves.[4]
-
Leishmania Intracellular Amastigote Assay
This is the most clinically relevant in vitro assay as it evaluates the compound's efficacy against the amastigote stage residing within host macrophages.
-
Host Cells: A macrophage cell line (e.g., THP-1, J774) or primary peritoneal macrophages are used.
-
Infection: Macrophages are seeded in plates and infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis, extracellular parasites are washed away.
-
Assay Principle: The number of intracellular amastigotes is quantified after treatment with the test compound. This can be done by microscopic counting after Giemsa staining or by using automated high-content imaging systems. Alternatively, reporter gene-expressing parasites (e.g., expressing luciferase or GFP) can be used to quantify parasite load via luminescence or fluorescence.
-
Procedure:
-
Infected macrophages are treated with various concentrations of the test compound.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Cells are fixed, stained (e.g., with Giemsa or DAPI), and the number of amastigotes per macrophage is determined microscopically or by an automated imaging system.
-
The percentage of infection and the number of amastigotes per 100 macrophages are calculated.
-
EC50 values are determined from the dose-response curves.[1][6]
-
Mammalian Cell Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compound for the parasite over the host cells.
-
Cell Line: A relevant mammalian cell line, often the same macrophage line used in the amastigote assay (e.g., THP-1) or another standard line like HepG2 or HEK293, is used.
-
Assay Principle: Similar to the promastigote viability assay, the metabolic activity of the mammalian cells is measured using dyes like resazurin, MTT, or by quantifying ATP levels (e.g., using CellTiter-Glo).
-
Procedure:
-
Mammalian cells are seeded in 96-well plates.
-
The test compound is added at various concentrations.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
The viability reagent is added, and the plates are incubated for the appropriate time.
-
The signal (absorbance, fluorescence, or luminescence) is measured.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.[1][2]
-
This guide provides a foundational comparison of this compound and other inhibitors, offering valuable data and methodological insights for researchers dedicated to the discovery of new anti-leishmanial drugs. The presented information underscores the potential of targeting the trypanothione pathway and highlights the importance of rigorous, standardized experimental evaluation.
References
- 1. This compound | L. infantum Try Synthetase Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "Trypanothione synthetase-IN-4" and its analogs
A Comparative Analysis of Trypanothione (B104310) Synthetase Inhibitors: "Trypanothione Synthetase-IN-4" and its Analogs
In the ongoing search for novel therapeutics against parasitic diseases such as leishmaniasis, Trypanothione synthetase (TryS) has emerged as a critical drug target. This enzyme is central to the redox metabolism of trypanosomatids, parasites responsible for leishmaniasis, Chagas disease, and African trypanosomiasis. Its absence in humans makes it an ideal target for selective drug development. This guide provides a comparative analysis of a promising inhibitor, "this compound," and its analogs, IN-1, IN-2, and IN-3, focusing on their inhibitory activity against Leishmania infantum Trypanothione synthetase (LiTryS).
Quantitative Data Summary
The following table summarizes the key quantitative data for "this compound" and its analogs. The data highlights their potency in terms of half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50) against the parasite, the inhibition constant (Ki), and their mechanism of action.
| Compound | Target Enzyme | IC50 (µM) | EC50 (µM) | Ki (µM) | Selectivity Index | Mechanism of Action |
| Trypanothione synthetase-IN-1 | LiTryS | 14.8 | N/A | N/A | N/A | Competitive with the polyamine substrate (spermidine)[1] |
| Trypanothione synthetase-IN-2 | LiTryS | 5.4 | N/A | N/A | N/A | Competitive with the polyamine substrate (spermidine)[1] |
| Trypanothione synthetase-IN-3 | LiTryS | 2 - 5.6 | N/A | 0.8 | N/A | Noncompetitive mixed hyperbolic inhibition[1][2] |
| This compound | LiTryS | N/A | 0.6 | N/A | 35 | Dependent on the concentration of the polyamine substrate [1] |
N/A: Not Available
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves enzymatic assays that measure the activity of Trypanothione synthetase. A common method is a colorimetric assay that detects the release of inorganic phosphate (B84403), a product of the enzymatic reaction.
Trypanothione Synthetase (TryS) Activity Assay (Phosphate Detection Method)
Objective: To determine the enzymatic activity of TryS and assess the inhibitory potential of test compounds.
Principle: Trypanothione synthetase catalyzes the ATP-dependent synthesis of trypanothione from glutathione (B108866) and spermidine (B129725), releasing ADP and inorganic phosphate (Pi). The amount of Pi produced is directly proportional to the enzyme's activity. The released phosphate is detected using a malachite green-based reagent, which forms a colored complex with phosphate, and the absorbance is measured spectrophotometrically.
Materials:
-
Recombinant Trypanothione synthetase (e.g., from L. infantum)
-
ATP (Adenosine 5'-triphosphate)
-
GSH (Glutathione)
-
Spermidine
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing MgCl2 and DTT)
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
BIOMOL Green™ reagent or a similar malachite green-based phosphate detection reagent
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at ~620-650 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, GSH, and spermidine at their optimal concentrations.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known inhibitor, if available) and a negative control (solvent only).
-
Enzyme Addition: Add the purified Trypanothione synthetase to the wells to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Color Development: Stop the reaction by adding the BIOMOL Green™ reagent. This reagent also initiates the color development.
-
Absorbance Measurement: After a short incubation period for color stabilization, measure the absorbance of each well at the appropriate wavelength (typically around 620-650 nm).
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Trypanothione biosynthesis pathway, which is the target of the analyzed inhibitors, and a typical experimental workflow for inhibitor screening.
References
Comparative Guide to Trypanothione Synthetase Inhibitors: Focus on Trypanothione Synthetase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trypanothione (B104310) synthetase-IN-4 with other known inhibitors of Trypanothione synthetase (TryS), a key enzyme in the redox metabolism of trypanosomatid parasites and a promising drug target for diseases like leishmaniasis and trypanosomiasis. The data presented is compiled from peer-reviewed literature to aid in the evaluation of these compounds for further research and development.
Performance Comparison of Trypanothione Synthetase Inhibitors
The following table summarizes the in vitro activity and selectivity of Trypanothione synthetase-IN-4 against alternative TryS inhibitors. The data highlights the potency of these compounds against the parasite and their toxicity towards mammalian cells, which is a critical factor in drug development.
| Compound | Target Organism/Enzyme | IC50/EC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | L. infantum (intracellular amastigotes) | 0.6 | Not Specified | >21.3 | 35.5 | [1] |
| L. infantum TryS (LiTryS) - ATP | 7.3 | [1] | ||||
| L. infantum TryS (LiTryS) - GSH | 7.8 | [1] | ||||
| L. infantum TryS (LiTryS) - Spd | 5.5 | [1] | ||||
| Paullone Derivative 1 | T. brucei | 8.3 | J774 (mouse macrophages) | Not specified | < 10.0 | [2] |
| L. infantum TryS (LiTryS) | 0.35 | [2] | ||||
| Paullone Derivative 2 | T. brucei | 4.3 | J774 (mouse macrophages) | Not specified | < 10.0 | [2] |
| L. infantum TryS (LiTryS) | 0.15 | [2] | ||||
| L. braziliensis (amastigotes) | 4.0 | [2] | ||||
| L. infantum (amastigotes) | 10.0 | [2] | ||||
| Indazole Derivative 4 | T. brucei | 5.1 | Not Specified | Not Specified | Not Specified | [2] |
| T. brucei TryS (TbTryS) | 0.14 | [2] | ||||
| Ebselen | T. brucei TryS (TbTryS) | 2.6 - 13.8 | Human osteosarcoma & macrophage cells | Cytotoxic | ≤ 3 | [3][4] |
| L. infantum TryS (LiTryS) | 2.6 - 13.8 | [3][4] | ||||
| T. cruzi TryS (TcTryS) | 2.6 - 13.8 | [3][4] | ||||
| Calmidazolium chloride | T. brucei TryS (TbTryS) | 2.6 - 13.8 | Human osteosarcoma & macrophage cells | Cytotoxic | ≤ 3 | [3][4] |
| L. infantum TryS (LiTryS) | 2.6 - 13.8 | [3][4] | ||||
| T. cruzi TryS (TcTryS) | 2.6 - 13.8 | [3][4] |
Experimental Protocols
Trypanothione Synthetase (TryS) Enzymatic Inhibition Assay
This protocol is a generalized procedure based on high-throughput screening methods for TryS inhibitors.[5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Trypanothione synthetase.
Principle: The enzymatic activity of TryS is measured by quantifying the production of ADP, a byproduct of the ATP-dependent ligation of glutathione (B108866) and spermidine (B129725). The amount of ADP produced is inversely proportional to the inhibition of TryS.
Materials:
-
Recombinant Trypanothione synthetase (from the target parasite species)
-
ATP
-
Glutathione (GSH)
-
Spermidine (Spd)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP quantification reagent
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, TryS enzyme, ATP, GSH, and spermidine at their optimal concentrations (often near their Km values).
-
Assay Reaction: a. To the wells of a 384-well plate, add a small volume of the diluted test compounds. b. Add the enzyme/substrate master mix to each well to start the reaction. c. Include positive controls (no inhibitor) and negative controls (no enzyme). d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
ADP Detection: a. Stop the enzymatic reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. b. Add the Kinase Detection Reagent, which converts the ADP generated by TryS back to ATP, and this newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. The percentage of inhibition is calculated for each compound concentration relative to the controls. c. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds on a mammalian cell line, such as J774 mouse macrophages.[7][8]
Objective: To determine the half-maximal cytotoxic concentration (CC50) of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., J774)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. c. Include vehicle controls (DMSO) and untreated controls. d. Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm). b. The percentage of cell viability is calculated for each compound concentration relative to the untreated control. c. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the trypanothione biosynthesis pathway and the experimental workflow for assessing the selectivity of Trypanothione synthetase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. Macrophage Cytotoxicity Assays. [bio-protocol.org]
- 6. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking Trypanothione Synthetase Inhibitor-IN-4 in Preclinical Leishmaniasis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Trypanothione synthetase-IN-4" (TryS-IN-4), a potent inhibitor of Leishmania infantum Trypanothione Synthetase (TryS), against other known inhibitors of this critical parasitic enzyme. Trypanothione synthetase is an essential enzyme for the survival of Leishmania parasites, playing a central role in their unique redox metabolism, which is absent in mammals, making it a prime target for antiparasitic drug development. This document summarizes key in vitro performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of TryS-IN-4 for further preclinical development.
Executive Summary
"this compound" demonstrates significant promise as an anti-leishmanial agent with high potency against the intracellular amastigote stage of L. infantum and a favorable selectivity index. While in vivo preclinical data for TryS-IN-4 is not publicly available, this guide benchmarks its in vitro activity against other notable Trypanothione Synthetase inhibitors: Paullone derivatives, Calmidazolium, and Ebselen. The comparative data highlights the potential of TryS-IN-4 as a lead candidate for visceral leishmaniasis, warranting further investigation in animal models.
Data Presentation: In Vitro Performance Comparison
The following tables summarize the available quantitative data for this compound and its comparators. Data has been compiled from various studies to provide a broad comparative overview.
Table 1: Enzymatic Inhibition of Trypanothione Synthetase (TryS)
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |
| This compound | L. infantum TryS | 5.5 - 7.8¹ | Dependent on polyamine substrate concentration |
| Paullone Derivatives (e.g., MOL2008) | L. infantum TryS | ~0.15 | Spermidine-competitive |
| Calmidazolium Chloride | T. brucei, L. infantum, T. cruzi TryS | 2.6 - 13.8 | Not specified |
| Ebselen | T. brucei, L. infantum, T. cruzi TryS | 2.6 - 13.8 | Slow-binding, irreversible |
¹IC50 values are dependent on the substrate concentration: 5.5 µM (spermidine), 7.8 µM (glutathione), and 7.3 µM (ATP) when the inhibitor concentration is 15 µM.
Table 2: Anti-leishmanial Activity and Cytotoxicity
| Compound | L. infantum Axenic Amastigotes EC50 (µM) | L. infantum Intracellular Amastigotes EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.4 | 0.6 | >21.3 (murine macrophages) | 35.5 |
| Paullone Derivatives (general) | Not widely reported | Variable, low µM | Often show toxicity to mammalian cells | <10 |
| Calmidazolium Chloride | Not specified | Not specified | Not specified | Not specified |
| Ebselen | Not specified | Not specified | Cytotoxic to some human cell lines | Not specified for Leishmania |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Trypanothione Synthetase (TryS) Enzymatic Assay
This assay measures the activity of TryS by quantifying the production of ADP, a byproduct of the enzymatic reaction.
Materials:
-
Recombinant Trypanothione Synthetase (from L. infantum or other trypanosomatids)
-
Substrates: ATP, Glutathione (GSH), Spermidine (Spd)
-
Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, and Spd at their desired final concentrations.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant TryS enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Intracellular Leishmania Amastigote Viability Assay
This assay assesses the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.
Materials:
-
Leishmania donovani or L. infantum promastigotes
-
THP-1 human monocytic cell line (or other suitable macrophage-like cells)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Test compounds
-
Amphotericin B or Miltefosine as a positive control
-
DNA stain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Seed THP-1 cells in a 96-well imaging plate and differentiate them into macrophages by treating with PMA (100 ng/mL) for 48-72 hours.
-
Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds. Include vehicle and positive controls.
-
Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Fix the cells with 4% paraformaldehyde and stain the nuclei of both host cells and amastigotes with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Quantify the number of amastigotes per macrophage and the number of infected macrophages.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the parasite load by 50%.
Mammalian Cell Cytotoxicity Assay
This assay determines the toxicity of the test compounds against a mammalian cell line to evaluate their selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or the same macrophage line used in the amastigote assay)
-
Complete cell culture medium
-
Test compounds
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
96-well clear or opaque plates
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the cells. Include vehicle and positive controls.
-
Incubate for the same duration as the amastigote assay (typically 72 hours).
-
Measure cell viability using a chosen reagent according to the manufacturer's protocol.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50 from the intracellular amastigote assay.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the benchmarking of Trypanothione synthetase inhibitors.
Caption: The Trypanothione synthesis and redox cycling pathway in Leishmania.
Caption: General experimental workflow for preclinical benchmarking of anti-leishmanial compounds.
Safety Operating Guide
Essential Safety and Disposal Plan for Novel Chemical Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for "Trypanothione synthetase-IN-4" could not be located. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and a representative SDS for a flammable and irritant compound. Researchers must always consult the specific SDS for any chemical they are working with and adhere to their institution's and local authorities' waste disposal regulations.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a procedural framework for the safe handling and disposal of a novel or uncharacterized chemical compound, using the potential hazards of a flammable and irritant liquid as a reference.
Immediate Safety and Handling Precautions
When handling a new or unknown chemical, it is crucial to assume it is hazardous. Based on a representative safety profile for a flammable liquid, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][2][3] Nitrile gloves are generally acceptable for intermittent contact, but compatibility should be verified.[2]
-
Ventilation: Use the chemical only in a well-ventilated area, such as a chemical fume hood, to prevent the buildup of potentially harmful or explosive vapors.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[4] Use explosion-proof electrical and lighting equipment.[4]
-
Handling: Avoid breathing mists or vapors.[4] Wash skin thoroughly after handling.[4] Do not work alone with hazardous materials unless approved by your institution's safety plan.[2]
Potential Hazard Profile
The following table summarizes the potential hazards of a representative flammable and irritant laboratory chemical, as no specific data for this compound is available.
| Hazard Category | Description | Precautionary Statements |
| Physical Hazards | Flammable liquid and vapor (Category 3).[4] Vapors may form explosive mixtures with air, especially with intense warming.[4] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[4] P233: Keep container tightly closed.[4] P240: Ground/bond container and receiving equipment.[4] P241: Use explosion-proof electrical/ventilating/lighting equipment.[4] P242: Use only non-sparking tools.[4] P243: Take precautionary measures against static discharge.[4] |
| Health Hazards | Causes skin irritation (Category 2).[4] Causes serious eye irritation (Category 2A).[4] May cause respiratory irritation (Category 3).[4] | P261: Avoid breathing mist or vapors.[4] P264: Wash skin thoroughly after handling.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/eye protection/face protection.[4] |
| First Aid | If inhaled: Move to fresh air. In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses. If swallowed: Immediately make victim drink water (two glasses at most). Consult a physician.[4] | Show the Safety Data Sheet to the doctor in attendance.[4] |
Protocol for Chemical Waste Disposal
This protocol outlines the step-by-step process for the safe disposal of chemical waste, from generation to collection.
Waste Identification and Classification
-
A laboratory chemical is considered waste when it is no longer intended for use.[5]
-
Treat all unknown chemical waste as hazardous.[6]
-
Based on the potential hazards, classify the waste (e.g., flammable liquid, corrosive, reactive, toxic).[7] This will determine segregation and disposal requirements.
Waste Segregation and Storage
-
Segregation: Never mix incompatible waste streams.[8] For example, keep flammable liquids away from oxidizers, and acids separate from bases.[2][4]
-
Designated Storage Area: Store chemical waste in a designated satellite accumulation area that is at or near the point of generation.[7]
-
Secondary Containment: Always use secondary containment, such as a lab tray or dishpan, to capture potential spills or leaks.[9] The secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[9]
Waste Container Selection and Handling
-
Container Compatibility: Use a container that is compatible with the chemical waste.[5] The original container is often a good choice if it is in good condition.[4] Do not use food containers.[4]
-
Container Condition: Ensure the container is in good condition, with no rust or leaks, and has a secure, leak-proof screw-on cap.[5][9]
-
Headspace: Leave at least one inch of headroom in the container to allow for expansion.[4]
-
Keep Closed: Always keep waste containers capped, except when adding waste.[5][9]
Labeling
-
Label the waste container as soon as the first drop of waste is added.[6][7]
-
Use your institution's official hazardous waste tags.[6]
-
The label must include:
Disposal of Empty Containers
-
Empty containers that held hazardous chemicals must be properly decontaminated before disposal in regular trash.[5][8]
-
For containers that held toxic chemicals, triple-rinse with a suitable solvent.[5][6] The rinsate must be collected and disposed of as hazardous waste.[5][6]
-
After decontamination, deface or remove all hazard labels from the empty container before disposal.[6][8]
Requesting Waste Collection
-
Familiarize yourself with your institution's hazardous waste collection schedule and procedures.[5][9]
-
Request a waste pickup before accumulation time or quantity limits are exceeded (e.g., typically within 90 days of the start of accumulation).[9]
Disposal Workflow
The following diagram illustrates the logical steps for proper laboratory chemical waste disposal.
Caption: Workflow for safe disposal of laboratory chemical waste.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. appsafety.appstate.edu [appsafety.appstate.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling Trypanothione synthetase-IN-4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling the research compound "Trypanothione synthetase-IN-4". As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following guidance is based on best practices for handling novel or uncharacterized small molecule inhibitors with unknown toxicological profiles. A thorough, compound-specific risk assessment must be conducted by researchers and approved by the relevant institutional safety committee before any handling of this substance.[1][2][3][4] This guide is intended to supplement, not replace, institutional and regulatory safety protocols.
Precautionary Principle: Assume High Potency
Given the absence of specific toxicity data, "this compound" must be handled with the utmost caution, assuming it to be a potent and hazardous compound.[1] This precautionary approach is critical to ensure the safety of all laboratory personnel.
Risk Assessment and Hazard Identification
Before any work with "this compound" begins, a comprehensive risk assessment is mandatory.[3][4][5][6] This process should be documented and should include:
-
Evaluation of Chemical Analogs: Research the toxicological properties of compounds with similar chemical structures.
-
Identification of Potential Hazards: Assume the compound may be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1]
-
Assessment of Experimental Procedures: Evaluate each step of the planned experiment to identify potential routes of exposure (inhalation, dermal contact, ingestion, injection) and the likelihood of spills, aerosol generation, or other accidental releases.[3]
A logical workflow for this risk assessment is outlined below:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. johe.rums.ac.ir [johe.rums.ac.ir]
- 6. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

